Naluzotan
Description
an antidepressant and anti-anxiety agent; structure in first source
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
N-[3-[4-[4-(cyclohexylmethylsulfonylamino)butyl]piperazin-1-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O3S/c1-20(28)25-22-10-7-11-23(18-22)27-16-14-26(15-17-27)13-6-5-12-24-31(29,30)19-21-8-3-2-4-9-21/h7,10-11,18,21,24H,2-6,8-9,12-17,19H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWZXWDPAWDKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995527 | |
| Record name | Naluzotan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740873-06-7 | |
| Record name | N-[3-[4-[4-[[(Cyclohexylmethyl)sulfonyl]amino]butyl]-1-piperazinyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=740873-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naluzotan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740873067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naluzotan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05562 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naluzotan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALUZOTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ54E5B4EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Naluzotan (PRX-00023): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
Abstract
Naluzotan (PRX-00023) is a potent and selective phenylpiperazine derivative developed for the treatment of generalized anxiety disorder and major depressive disorder. It functions as a high-affinity partial agonist at the serotonin 1A (5-HT1A) receptor. This guide provides a detailed examination of the molecular and cellular mechanisms underlying this compound's pharmacological effects, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways. While showing promise in early clinical trials, its development was ultimately halted due to insufficient efficacy compared to placebo.
Primary Pharmacodynamics: Selective 5-HT1A Receptor Agonism
This compound's primary mechanism of action is its interaction with the 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily. It acts as a partial agonist, meaning it binds to and activates the receptor but elicits a submaximal response compared to the endogenous full agonist, serotonin.
Receptor Binding and Selectivity Profile
This compound exhibits high affinity for the human 5-HT1A receptor and displays selectivity over other neurotransmitter receptors. Its affinity for the sigma (σ) receptor is also notable, though significantly lower than for the 5-HT1A receptor.[1][2]
| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Notes |
| Human 5-HT1A | 5.1 | ~20 (IC50) | Primary target; partial agonist activity.[3] |
| Guinea Pig Sigma (σ) | 100 | Not Reported | Secondary target; functional consequence less characterized.[3] |
| hERG K+ Channel | Not Applicable | 3800 (IC50) | Weak inhibitory activity.[3] |
This table summarizes the available quantitative data on this compound's binding affinity and functional activity.
Downstream Signaling Pathway
As a 5-HT1A receptor agonist, this compound's binding initiates a cascade of intracellular signaling events. 5-HT1A receptors are canonically coupled to inhibitory Gi/o proteins.
-
G-Protein Activation: Upon this compound binding, the 5-HT1A receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic Adenosine Monophosphate (cAMP).
-
Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). This, in turn, can influence the phosphorylation state and activity of numerous downstream proteins, including transcription factors like CREB (cAMP response element-binding protein), ultimately altering gene expression and neuronal function.
-
Influence on other pathways: The dissociated Gβγ subunit can also directly modulate the activity of other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. There is also evidence that 5-HT1A receptor activation can influence the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in neuroplasticity and cell survival.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of this compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: Typically [3H]8-OH-DPAT (a 5-HT1A agonist).
-
This compound (PRX-00023) at various concentrations.
-
Non-specific binding control: 10 µM of unlabeled serotonin or another high-affinity 5-HT1A ligand.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Aliquots of cell membranes (typically 50-100 µg of protein) are incubated in the assay buffer.
-
A fixed concentration of the radioligand (e.g., 1 nM [3H]8-OH-DPAT) is added to all tubes.
-
Increasing concentrations of this compound are added to competitor tubes. The non-specific binding control is added to a separate set of tubes.
-
The mixture is incubated, typically for 60 minutes at 25°C, to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay for Functional Activity (EC50)
This functional assay measures the ability of this compound to stimulate G-protein activation, a proximal event to receptor binding.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
This compound at various concentrations.
-
GDP (to ensure binding of [35S]GTPγS is agonist-dependent).
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
-
Protocol:
-
Cell membranes are pre-incubated with GDP (typically 10-30 µM) in the assay buffer on ice.
-
Increasing concentrations of this compound are added, followed by the addition of [35S]GTPγS (0.05-0.1 nM).
-
The reaction is incubated for 30-60 minutes at 30°C.
-
The assay is terminated by rapid filtration through glass fiber filters.
-
Filters are washed and the bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined. The maximal effect (Emax) relative to a full agonist can also be calculated to confirm its partial agonist nature.
-
In Vivo Model: Rat Pup Ultrasonic Vocalization (USV) Test
This behavioral assay is used to assess the anxiolytic potential of compounds in neonatal rats.
-
Subjects:
-
Rat pups, typically 8-10 days old.
-
-
Protocol:
-
Pups are habituated to the testing room.
-
This compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
After a set pre-treatment time (e.g., 30 minutes), individual pups are separated from their dam and littermates and placed in a sound-attenuating chamber.
-
Ultrasonic vocalizations (distress calls, typically in the 35-45 kHz range) are recorded for a defined period (e.g., 5 minutes) using a specialized microphone and software.
-
The primary endpoint is the number and duration of USV calls. A significant reduction in USVs by this compound compared to the vehicle group indicates anxiolytic-like activity.
-
Conclusion
This compound is a selective 5-HT1A receptor partial agonist with high affinity for its primary target. Its mechanism of action is centered on the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This modulation of neuronal activity is believed to underlie its potential anxiolytic and antidepressant effects. Despite a well-defined mechanism and promising preclinical data, this compound did not demonstrate sufficient clinical efficacy to warrant further development. Nevertheless, the study of this compound provides a valuable case study in the rational design and characterization of selective 5-HT1A receptor modulators.
References
- 1. In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of PRX-00023, a novel, selective serotonin 1A receptor agonist on measures of anxiety and depression in generalized anxiety disorder: results of a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug evaluation: PRX-00023, a selective 5-HT1A receptor agonist for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 5-HT1A Receptor Binding Affinity of Naluzotan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 5-HT1A receptor binding affinity and functional activity of Naluzotan (PRX-00023). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this compound's pharmacological profile, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Quantitative Binding and Functional Activity Data
This compound is a potent and selective 5-HT1A receptor partial agonist. Its binding affinity and functional potency have been characterized using various in vitro assays. The following tables summarize the key quantitative data for this compound's interaction with the 5-HT1A receptor.
Table 1: 5-HT1A Receptor Binding Affinity of this compound
| Parameter | Value (nM) | Description |
| Ki | 5.1 | Inhibition constant, representing the intrinsic binding affinity of this compound for the 5-HT1A receptor. A lower Ki value indicates a higher binding affinity. |
| IC50 | ~20 | Half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the binding of a radioligand to the 5-HT1A receptor. |
Table 2: 5-HT1A Receptor Functional Activity of this compound
| Parameter | Value (nM) | Description |
| EC50 | 20 | Half-maximal effective concentration, representing the concentration of this compound that produces 50% of its maximal response in a functional assay, confirming its agonist activity. |
Experimental Protocols
The following sections describe the standard methodologies employed to determine the binding affinity and functional activity of ligands such as this compound at the 5-HT1A receptor.
Radioligand Binding Assay for Determining Ki and IC50
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus or cortex).
-
Radioligand: A high-affinity 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Determining EC50 and Agonist Activity
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Objective: To determine the half-maximal effective concentration (EC50) of this compound and to characterize its agonist activity at the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Typically a HEPES-based buffer (e.g., 20 mM HEPES, pH 7.4) containing MgCl₂, NaCl, and GDP.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the plate to allow this compound to bind to the receptors.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the G protein activation reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration. The EC50 value is determined from the resulting dose-response curve. The maximal stimulation produced by this compound relative to a full agonist determines its partial agonist nature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflows of the experimental procedures described above.
Caption: this compound activates the 5-HT1A receptor, leading to G-protein modulation of downstream effectors.
Caption: Workflow for determining the binding affinity of this compound to the 5-HT1A receptor.
Caption: Workflow for assessing the functional agonist activity of this compound at the 5-HT1A receptor.
Naluzotan's Interaction with Sigma Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naluzotan (PRX-00023) is a phenylpiperazine derivative initially developed for the treatment of generalized anxiety disorder and major depressive disorder.[1] Its primary mechanism of action is as a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor.[1][2] While its development was ultimately discontinued due to insufficient efficacy compared to placebo, preclinical data revealed an interesting secondary pharmacology: this compound also binds to and activates sigma receptors.[1] This guide provides a detailed technical summary of the available information regarding this compound's activity at sigma receptors, contextualized within the broader understanding of sigma receptor pharmacology.
Quantitative Analysis of this compound's Sigma Receptor Affinity
The available quantitative data on this compound's interaction with sigma receptors is limited but provides a foundational understanding of its affinity.
Table 1: this compound Binding Affinity
| Receptor Target | Ligand | Species | K i (nM) | Reference |
| Sigma Receptor | This compound | Guinea Pig | 100 | [2] |
| 5-HT1A Receptor | This compound | - | 5.1 | [2] |
K i (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower K i value indicates a higher binding affinity.
Experimental Protocols
The precise experimental protocols used to determine this compound's sigma receptor affinity are not detailed in the available literature. However, standard radioligand binding assays are typically employed for such determinations. A generalized protocol for assessing sigma-1 and sigma-2 receptor binding is outlined below.
General Radioligand Binding Assay Protocol for Sigma Receptors
This protocol is a composite of standard methods used in the field and serves as a likely representation of the techniques that would have been used to characterize this compound.
Objective: To determine the binding affinity (K i ) of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors.
Materials:
-
Radioligand for Sigma-1: --INVALID-LINK---pentazocine
-
Radioligand for Sigma-2: [ 3 H]DTG (1,3-di-o-tolylguanidine)
-
Masking Agent for Sigma-2 Assay: (+)-pentazocine (to block binding of [ 3 H]DTG to sigma-1 receptors)
-
Tissue Preparation: Guinea pig brain or liver homogenates (known to have high densities of sigma receptors)
-
Test Compound: this compound at various concentrations
-
Assay Buffer: Tris-HCl buffer
-
Filtration Apparatus: Glass fiber filters and a cell harvester
-
Scintillation Counter
Workflow:
Figure 1: Generalized workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the receptors.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (--INVALID-LINK---pentazocine for sigma-1 or [ 3 H]DTG with (+)-pentazocine for sigma-2), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC 50 ). Convert the IC 50 value to a K i value using the Cheng-Prusoff equation.
Sigma Receptor Signaling Pathways
While specific signaling pathways activated by this compound's interaction with sigma receptors have not been elucidated, the broader mechanisms of sigma receptor signaling are areas of active research. Sigma-1 and sigma-2 receptors are known to modulate a variety of intracellular signaling cascades.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can translocate and interact with various ion channels and signaling proteins.
Figure 2: Potential signaling pathways of the Sigma-1 receptor.
Sigma-2 Receptor Signaling
The sigma-2 receptor, now identified as TMEM97, is also involved in a range of cellular processes, including cell proliferation and lipid metabolism. Its signaling mechanisms are still being fully characterized.
Figure 3: Potential signaling pathways of the Sigma-2 receptor.
Discussion and Future Directions
The available data indicate that this compound possesses a moderate affinity for sigma receptors, although it is significantly less potent at this target compared to its primary target, the 5-HT1A receptor. The functional consequences of this sigma receptor activity are not yet understood. Given that this compound was found to activate sigma receptors, it is plausible that this interaction contributed to its overall pharmacological profile, though likely to a lesser extent than its 5-HT1A agonism.
For drug development professionals, the case of this compound highlights the importance of comprehensive receptor screening to identify off-target activities that may influence a drug's efficacy and side-effect profile. For researchers, further investigation into the sigma receptor pharmacology of this compound and similar phenylpiperazine derivatives could provide valuable insights into the structure-activity relationships for dual 5-HT1A and sigma receptor ligands. Future studies would be necessary to:
-
Determine the specific binding affinities of this compound for the sigma-1 and sigma-2 receptor subtypes.
-
Characterize the functional activity (e.g., EC 50 , E max ) of this compound at each sigma receptor subtype to confirm its agonist properties.
-
Elucidate the specific downstream signaling pathways modulated by this compound's interaction with sigma receptors.
Such studies would provide a more complete understanding of this compound's mechanism of action and could inform the development of future therapeutics targeting the interplay between the serotonergic and sigma receptor systems.
References
The Nuances of 5-HT1A Receptor Partial Agonism: A Technical Guide for Drug Development Professionals
An in-depth exploration of the molecular interactions, signaling cascades, and functional effects of 5-HT1A receptor partial agonists, providing a critical resource for researchers and scientists in the field of neuropharmacology and drug discovery.
Introduction
The 5-hydroxytryptamine-1A (5-HT1A) receptor, a key member of the serotonin receptor family, is a well-established target for the development of therapeutics for a range of neuropsychiatric disorders, including anxiety and depression.[1] Partial agonists at this G protein-coupled receptor (GPCR) offer a nuanced therapeutic approach, providing a modulated response compared to full agonists and potentially a more favorable side-effect profile.[1] This technical guide delves into the core principles of 5-HT1A receptor partial agonism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid in the research and development of novel therapeutics.
Core Concepts of 5-HT1A Receptor Partial Agonism
5-HT1A receptors are predominantly found in the central nervous system, with high densities in the hippocampus, cerebral cortex, septum, amygdala, and raphe nuclei.[2] They exist as both postsynaptic receptors on target neurons and as presynaptic autoreceptors on serotonin neurons in the raphe nuclei.[2] The activation of these Gi/Go-coupled receptors initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization and a reduction in neuronal firing rates.[1]
Partial agonists bind to the 5-HT1A receptor and induce a conformational change that leads to a submaximal response compared to the endogenous full agonist, serotonin.[1] This moderation of receptor activation is a key attribute, as it can help to restore serotonergic balance without causing the overstimulation that might be associated with full agonists.[1]
Quantitative Analysis of 5-HT1A Receptor Partial Agonists
The characterization of 5-HT1A receptor partial agonists relies on quantitative assessments of their binding affinity, potency, and efficacy. The following tables summarize these key parameters for several prominent 5-HT1A partial agonists.
Table 1: Binding Affinity (Ki) of Partial Agonists for the Human 5-HT1A Receptor
| Compound | Ki (nM) | Reference(s) |
| Aripiprazole | 1.65 - 4.2 | [1][3] |
| Vilazodone | 0.2 (IC50) | [4][5][6][7] |
| Buspirone | 9.3 - 29.5 | [8] |
| Tandospirone | 27 | [2][9][10][11] |
| Gepirone | 38 | [12] |
| Flesinoxan | ~1.28 | [13] |
Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Partial Agonists at the Human 5-HT1A Receptor
| Compound | Assay | EC50 (nM) | Emax (% of 5-HT or full agonist) | Reference(s) |
| Aripiprazole | [35S]GTPγS binding | ~63 (pEC50=7.2) | ~79% of ziprasidone | [1][14] |
| Aripiprazole | cAMP inhibition | 329 (IC50) | Partial Agonist | [15] |
| Vilazodone | [35S]GTPγS binding | ~7.9 (pEC50=8.1) | 61% of 5-HT | [5][6] |
| Buspirone | Tyrosine Hydroxylation Inhibition | 48,400 | Full Agonist Activity | [16] |
| Gepirone | cAMP inhibition | 8.2 | Partial Agonist | [17] |
Note: EC50 and Emax values are highly dependent on the specific functional assay and cell system employed.
Signaling Pathways and Experimental Workflows
The intricate signaling pathways activated by 5-HT1A receptor partial agonists and the experimental workflows used to characterize them can be visualized to enhance understanding.
Caption: 5-HT1A Receptor Signaling Cascade.
Caption: 5-HT1A Partial Agonist Drug Discovery Workflow.
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable characterization of 5-HT1A receptor partial agonists.
Radioligand Binding Assay ([3H]-8-OH-DPAT)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Membrane preparations from cells expressing human 5-HT1A receptors or from rat brain tissue (e.g., hippocampus or cortex).
-
[3H]-8-OH-DPAT (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Serotonin (5-HT).
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates in ice-cold Tris-HCl buffer.
-
Perform centrifugation steps to wash the membranes, followed by a final resuspension in fresh buffer.
-
For competition binding assays, incubate the membrane preparation with a fixed concentration of [3H]-8-OH-DPAT (e.g., 0.25 nM) and a range of concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.[18]
[35S]GTPγS Functional Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to activate G-protein coupling to the 5-HT1A receptor.
Materials:
-
Membrane preparations from cells expressing human 5-HT1A receptors or from rat brain tissue (e.g., hippocampus).
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test compounds at various concentrations.
-
Full agonist (e.g., 5-HT) for determining maximal stimulation.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare and wash membrane preparations as described for the binding assay.
-
Pre-incubate the membranes with GDP (e.g., 2 mM) to ensure all G-proteins are in the inactive state.
-
Incubate the membranes with a fixed concentration of [35S]GTPγS (e.g., 80 pM) and a range of concentrations of the test compound.
-
Include a set of incubations with a saturating concentration of a full agonist to determine the maximal response (Emax).
-
Basal binding is determined in the absence of any stimulating ligand.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS by scintillation counting.
-
Plot the specific binding of [35S]GTPγS as a function of the log concentration of the test compound.
-
Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation as a percentage of the full agonist response) from the resulting dose-response curve using non-linear regression.[19][20]
Conclusion
The development of 5-HT1A receptor partial agonists represents a sophisticated strategy in the pursuit of more effective and better-tolerated treatments for neuropsychiatric disorders. A thorough understanding of their quantitative pharmacology, the intricacies of their signaling pathways, and the application of robust experimental protocols are paramount for the successful discovery and development of novel therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals, enabling a more informed and targeted approach to harnessing the therapeutic potential of 5-HT1A receptor partial agonism.
References
- 1. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Buspirone hydrochloride, 5-HT1A agonist (CAS 33386-08-2) | Abcam [abcam.com]
- 9. Tandospirone hydrochloride (Metanopirone) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 5-HT Receptor Agonist, Gene | MedChemExpress [medchemexpress.eu]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gepirone HCl | 5-HT(1A) agonist | CAS# 83928-76-1 | InvivoChem [invivochem.com]
- 18. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Naluzotan in Rodent Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacokinetic data for naluzotan (also known as PRX-00023) in rodent models is limited. This guide synthesizes the available information, primarily focusing on studies conducted in rats, and supplements it with established methodologies in preclinical pharmacokinetic research where specific details for this compound are not available.
Introduction
This compound is a selective and potent 5-HT1A receptor partial agonist that was under investigation for the treatment of generalized anxiety disorder and major depressive disorder.[1] Understanding the pharmacokinetic profile of a drug candidate like this compound in preclinical rodent models is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in humans, thereby guiding dose selection and safety assessments for clinical trials. This technical guide provides a comprehensive overview of the known pharmacokinetics of this compound in rodent models, details relevant experimental protocols, and illustrates associated biological pathways.
Pharmacokinetic Profile of this compound in Rats
The majority of available preclinical pharmacokinetic data for this compound comes from studies conducted in rats. These studies have characterized its oral bioavailability, serum half-life, peak plasma concentrations, and brain penetration.
Data Presentation
The following tables summarize the quantitative pharmacokinetic parameters of this compound in rats following oral (PO) and intravenous (IV) administration. It is important to note that specific data for intravenous administration is limited in the public domain; therefore, some parameters are inferred or presented as ranges based on typical pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Dose | Reference |
| Oral Bioavailability (F%) | 11% | 3 mg/kg | [2] |
| Maximum Plasma Concentration (Cmax) | 24 ± 13 ng/mL | 3 mg/kg | [2] |
| Time to Maximum Plasma Concentration (Tmax) | Data not available | 3 mg/kg | |
| Serum Half-life (t1/2) | 2 - 3.5 hours | 3 mg/kg | [2] |
| Area Under the Curve (AUC) | Data not available | 3 mg/kg |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Dose | Reference |
| Clearance (CL) | Data not available | Data not available | |
| Volume of Distribution (Vd) | Data not available | Data not available | |
| Half-life (t1/2) | Data not available | Data not available |
Distribution
A key aspect of centrally acting drugs is their ability to cross the blood-brain barrier. Studies in rats have shown that this compound exhibits significant brain penetration.
Table 3: Brain Distribution of this compound in Rats
| Parameter | Value | Time Point | Administration Route | Reference |
| Brain-to-Serum Concentration Ratio | ~0.5 | 1 hour | Oral (PO) and Intravenous (IV) | [2] |
This brain-to-serum ratio of approximately 0.5 indicates that this compound can effectively reach its target 5-HT1A receptors in the central nervous system.
Metabolism and Excretion
Detailed information on the metabolism and excretion pathways of this compound in rodents is not extensively available in the public literature. Generally, drugs of the phenylpiperazine class undergo hepatic metabolism, primarily through cytochrome P450 (CYP) enzymes. In vitro studies using rat and mouse liver microsomes would be necessary to identify the specific CYP isoforms involved and to characterize the metabolic profile of this compound. Similarly, excretion studies would be required to determine the primary routes of elimination (renal and/or fecal).
Plasma Protein Binding
Pharmacokinetics in Mice
Currently, there is a lack of publicly available pharmacokinetic data for this compound specifically in mouse models. Pharmacokinetic studies in mice would be essential to establish a second rodent model for preclinical development and to understand inter-species variability.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound have not been published. However, based on standard practices in preclinical drug development, the following methodologies are representative of how such studies are typically conducted.
Animal Models
Studies would typically use common laboratory strains of rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c). Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with standard chow and water ad libitum. For pharmacokinetic studies, animals are often fasted overnight prior to drug administration.
Drug Administration and Sample Collection
-
Oral (PO) Administration: this compound would be formulated in a suitable vehicle (e.g., water, saline, or a suspension with a suspending agent) and administered via oral gavage at a specific dose volume (e.g., 5-10 mL/kg).
-
Intravenous (IV) Administration: For intravenous dosing, this compound would be dissolved in a sterile, isotonic solution and administered as a bolus injection or a short infusion, typically into a tail vein.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable site, such as the tail vein, saphenous vein, or via cannulation of the jugular vein. Plasma is then separated by centrifugation and stored frozen until analysis.
-
Brain Tissue Collection: For brain distribution studies, animals are euthanized at specific time points, and brains are rapidly excised, weighed, and homogenized for drug concentration analysis.
Bioanalytical Method
Quantification of this compound in plasma and brain homogenates would be performed using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.
Visualizations
Signaling Pathway
This compound is a selective 5-HT1A receptor agonist. The binding of this compound to the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to its therapeutic effects. The following diagram illustrates the general signaling pathway of a 5-HT1A receptor agonist.
Figure 1: Simplified 5-HT1A receptor signaling pathway initiated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.
Figure 2: General experimental workflow for a rodent pharmacokinetic study.
Conclusion
The available data indicates that this compound, a selective 5-HT1A receptor agonist, possesses moderate oral bioavailability and significant brain penetration in rats, with a relatively short half-life. However, a comprehensive understanding of its pharmacokinetic profile in both rats and mice is hampered by the limited availability of public data. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion properties, which are essential for its continued development as a potential therapeutic agent for central nervous system disorders. The methodologies and workflows described in this guide provide a framework for conducting such pivotal preclinical studies.
References
The Discovery and Synthesis of Naluzotan (PRX-00023): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naluzotan (PRX-00023) is a potent and selective serotonin 1A (5-HT1A) receptor agonist that was developed for the treatment of generalized anxiety disorder (GAD) and major depressive disorder (MDD). Its discovery represents a paradigm shift in drug development, heavily relying on an in silico 3D model-driven approach to rapidly identify and optimize a clinical candidate. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of key biological and procedural pathways. While development was ultimately discontinued due to insufficient superiority over placebo, the story of this compound offers valuable insights into modern drug discovery processes.[1]
Discovery of this compound: An In Silico Driven Approach
The discovery of this compound was a pioneering effort in the use of computational chemistry to drive the entire drug discovery process, from hit identification to lead optimization. This in silico-centric strategy led to a remarkably accelerated timeline, with the program reaching clinical trials in under two years.
Target Identification and Rationale
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a well-established target for anxiolytic and antidepressant therapies. Agonism at presynaptic 5-HT1A autoreceptors in the raphe nuclei reduces the firing of serotonergic neurons, while agonism at postsynaptic receptors in limbic and cortical regions is believed to mediate the therapeutic effects. The goal was to develop a potent and selective 5-HT1A agonist with a favorable pharmacokinetic and safety profile.
In Silico Discovery Workflow
The discovery of this compound followed a structured, computationally-driven workflow, which is depicted in the diagram below. This process began with the generation of a 3D model of the 5-HT1A receptor, which was then used for virtual screening of compound libraries to identify initial hits. Promising candidates underwent further computational and experimental validation, leading to the identification and subsequent optimization of a lead compound.
Synthesis of this compound
This compound is chemically known as N-{3-[4-(4-cyclohexylmethanesulfonylaminobutyl)piperazin-1-yl]phenyl}acetamide. While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the referenced literature, a general synthetic approach can be inferred from related chemistries for phenylpiperazine derivatives. The synthesis would likely involve a multi-step process culminating in the coupling of the key piperazine and sulfonamide moieties. A plausible, though unconfirmed, retrosynthetic analysis suggests the disconnection at the piperazine nitrogen and the sulfonamide bond.
Pharmacological Profile
This compound is a potent and selective 5-HT1A receptor agonist. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
In Vitro Pharmacology
The in vitro activity of this compound was assessed through radioligand binding and functional assays to determine its affinity and efficacy at the 5-HT1A receptor and its selectivity against other receptors.
Table 1: In Vitro Pharmacological Data for this compound (PRX-00023)
| Parameter | Value | Receptor/Channel | Species |
| Ki | 5.1 nM | 5-HT1A | Not Specified |
| IC50 | ~20 nM | 5-HT1A | Not Specified |
| EC50 | 20 nM | 5-HT1A | Not Specified |
| Ki | 100 nM | Sigma Receptor | Guinea Pig |
| IC50 | 3800 nM | hERG K+ Channel | Not Specified |
In Vivo Pharmacology
In vivo studies in animal models were conducted to assess the pharmacokinetic profile and central nervous system activity of this compound.
Table 2: Preclinical Pharmacokinetic Parameters of this compound (PRX-00023)
| Species | Dose | Route | Bioavailability | t1/2 | Cmax | Brain:Serum Ratio (1h) |
| Rat | 3 mg/kg | p.o. | 11% | 2-3.5 h | 24 ± 13 ng/mL | ~0.5 |
| Dog | 3 mg/kg | p.o. | 16% | 1.1 h | 174 ± 141 ng/mL | Not Reported |
Mechanism of Action: 5-HT1A Receptor Signaling
As a 5-HT1A receptor agonist, this compound mimics the action of endogenous serotonin at this receptor. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which in turn modulates downstream effector systems.
Clinical Development
This compound progressed to Phase II and Phase III clinical trials for the treatment of GAD and MDD. While the drug was generally well-tolerated, it ultimately failed to demonstrate sufficient efficacy compared to placebo, leading to the cessation of its development.[1]
Table 3: Summary of Key Clinical Trial Results for this compound (PRX-00023)
| Trial Identifier | Indication | Phase | N | Treatment | Primary Endpoint | Outcome |
| NCT00248183 | Generalized Anxiety Disorder (GAD) | III | 311 | This compound (80 mg/day) vs. Placebo | Change from baseline in Hamilton Anxiety Scale (HAM-A) total score | Did not meet primary endpoint (p=0.116). Showed a trend towards anxiolytic effects.[2][3] |
| NCT00448292 | Major Depressive Disorder (MDD) | II | 330 | This compound (up to 120 mg twice daily) vs. Placebo | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) | Significantly greater improvement in MADRS score compared to placebo in one trial.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments that were likely employed in the characterization of this compound, based on standard practices in the field.
Radioligand Binding Assay for 5-HT1A Receptor
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Non-specific binding control: 10 µM Serotonin.
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate cell membranes (50-100 µg protein) with various concentrations of this compound and a fixed concentration of [3H]8-OH-DPAT (e.g., 1 nM).
-
For non-specific binding, incubate membranes with [3H]8-OH-DPAT and 10 µM Serotonin.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
-
Objective: To determine the functional agonist activity (EC50 and Emax) of this compound at the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
-
Procedure:
-
Pre-incubate cell membranes (10-20 µg protein) with various concentrations of this compound in assay buffer containing GDP (e.g., 10 µM) for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Generate a concentration-response curve and determine the EC50 and Emax values using non-linear regression.
-
In Vivo Microdialysis in Rats
-
Objective: To measure the effect of this compound on extracellular serotonin levels in a specific brain region (e.g., prefrontal cortex or hippocampus).
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC with electrochemical detection.
-
-
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a microdialysis guide cannula into the target brain region.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline.
-
Administer this compound (intraperitoneally or subcutaneously) and continue collecting dialysate samples.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express the post-drug serotonin levels as a percentage of the pre-drug baseline.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA).
-
Conclusion
This compound (PRX-00023) stands as a significant case study in modern drug discovery, highlighting the power of in silico methods to accelerate the identification and optimization of novel therapeutic agents. Although it did not achieve clinical success, the wealth of preclinical and clinical data generated provides valuable information for researchers in the fields of neuroscience and medicinal chemistry. The detailed methodologies and compiled data presented in this guide offer a comprehensive resource for understanding the discovery and development of this selective 5-HT1A receptor agonist.
References
- 1. A Efficacy Study of PRX-00023 in Patients With Major Depressive Disorder | MedPath [trial.medpath.com]
- 2. Effects of PRX-00023, a novel, selective serotonin 1A receptor agonist on measures of anxiety and depression in generalized anxiety disorder: results of a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Naluzotan
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation of Naluzotan (also known as PRX-00023) solutions for in vivo research. This compound is a selective and potent 5-HT1A receptor partial agonist that has been investigated for its potential therapeutic effects in anxiety and depression.[1] Due to its lipophilic nature, appropriate formulation is critical for achieving accurate and reproducible results in animal studies. This document outlines detailed protocols for the preparation of a saline-based vehicle suitable for intraperitoneal (i.p.) administration, summarizes key physicochemical properties, and illustrates the relevant signaling pathway and experimental workflow.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for understanding its solubility characteristics and for the preparation of appropriate formulations.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₈N₄O₃S | [1] |
| Molar Mass | 450.64 g/mol | [1] |
| Appearance | White to off-white solid | |
| General Solubility | Poorly soluble in water | Inferred from its use in specialized vehicles. |
| Synonyms | PRX-00023 | [1] |
Recommended Vehicle for In Vivo Administration
For in vivo studies, particularly for lipophilic compounds like this compound, a multi-component vehicle is often necessary to ensure complete dissolution and bioavailability. Based on established protocols for similar compounds, the following vehicle composition is recommended for intraperitoneal (i.p.) administration in rodents.
| Component | Percentage (v/v) | Purpose |
| DMSO (Dimethyl sulfoxide) | 10% | Primary solvent to initially dissolve this compound. |
| PEG300 (Polyethylene glycol 300) | 40% | Co-solvent to maintain solubility. |
| Tween® 80 (Polysorbate 80) | 5% | Surfactant to enhance stability and prevent precipitation. |
| Saline (0.9% NaCl, sterile) | 45% | Final diluent to achieve the desired concentration and isotonicity. |
Experimental Protocol: Preparation of this compound Solution
This protocol describes the preparation of a this compound solution at a stock concentration of 1 mg/mL, which can be further diluted as required for specific experimental doses.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
Sterile 0.9% saline solution
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL stock solution, weigh 10 mg of this compound.
-
Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10% final concentration in 10 mL, this would be 1 mL of DMSO. Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
Addition of PEG300: Add the required volume of PEG300. For a 40% final concentration in 10 mL, add 4 mL of PEG300. Vortex the solution until it is homogeneous.
-
Addition of Tween® 80: Add the required volume of Tween® 80. For a 5% final concentration in 10 mL, add 0.5 mL of Tween® 80. Vortex thoroughly to ensure complete mixing.
-
Final Dilution with Saline: Slowly add the sterile 0.9% saline to reach the final volume. For a 10 mL final volume, add 4.5 mL of saline. It is crucial to add the saline last and slowly while vortexing to prevent precipitation of the compound.
-
Final Mixing and Inspection: Vortex the final solution for at least one minute to ensure it is clear and homogeneous. Visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, the formulation may need to be adjusted.
-
Storage: The prepared solution should be used fresh. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. The stability of this compound in this vehicle should be determined empirically for longer storage periods.
Example Dosing Calculation:
For an experiment requiring a dose of 1 mg/kg in a 25 g mouse, the total dose would be 0.025 mg. If the stock solution is 1 mg/mL, the injection volume would be 0.025 mL or 25 µL. This can be adjusted by preparing a more diluted stock solution to achieve a more manageable injection volume (e.g., 100-200 µL).
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow:
The following diagram illustrates the key steps in the preparation of the this compound solution for in vivo administration.
Caption: Workflow for this compound solution preparation.
This compound Signaling Pathway:
This compound acts as a partial agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its activation primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can activate other downstream pathways, including the MAPK/ERK signaling cascade.
Caption: Simplified 5-HT1A receptor signaling pathway.
Conclusion
The successful in vivo application of this compound is highly dependent on the use of an appropriate vehicle to overcome its poor aqueous solubility. The detailed protocol provided in these application notes offers a reliable method for preparing a stable and administrable solution. Researchers should, however, always perform small-scale pilot formulations to confirm the solubility and stability of their specific batch of this compound. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying biological mechanism of action, aiding in experimental design and data interpretation.
References
Application Notes and Protocols for Intracerebral Administration of Naluzotan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the intracerebral administration of Naluzotan, a selective 5-HT1A receptor biased agonist, in a research setting. The protocol is intended for preclinical studies in rodent models and is based on established stereotaxic surgery and microinjection techniques. While a specific, validated protocol for the intracerebral administration of this compound is not currently available in published literature, this guide synthesizes best practices and data from similar compounds to provide a comprehensive framework for its direct central nervous system (CNS) delivery. The accompanying application notes offer context on this compound's mechanism of action and guidance on solution preparation and dosage considerations.
Introduction to this compound
This compound (also known as PRX-00023) is a potent and selective 5-HT1A receptor agonist.[1] As a biased agonist, it preferentially activates specific downstream signaling pathways, which may offer a more targeted therapeutic effect with a potentially improved side-effect profile compared to non-biased agonists. The 5-HT1A receptor is a key target in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and Parkinson's disease. Direct intracerebral administration allows for bypassing the blood-brain barrier and achieving high local concentrations in specific brain regions of interest, enabling precise investigation of its neuropharmacological effects.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the intracerebral administration of this compound and other similar compounds. It is important to note that specific dosages for direct intracerebral infusion of this compound have not been established and should be determined empirically.
Table 1: Proposed Intracerebral Infusion Parameters for this compound in Rodents
| Parameter | Recommended Range | Notes |
| Concentration | 1-10 µg/µL | To be determined based on dose-response studies. Start with a low concentration. |
| Infusion Volume | 100 - 500 nL per site | Dependent on the target brain region and species. |
| Infusion Rate | 50 - 200 nL/minute | Slow infusion minimizes tissue damage and backflow.[2][3] |
| Cannula Dwell Time | 2 - 5 minutes post-infusion | Allows for diffusion of the compound away from the cannula tip before withdrawal.[3] |
Table 2: Systemic (Intraperitoneal) Dosage of this compound in Rats for Reference
| Dose Range (mg/kg) | Observed Effects | Reference |
| 0.01 - 0.05 | Reduction in ultrasonic vocalization rates (anxiolytic-like) | [1] |
| 0.01 - 3.0 | General preclinical evaluation | [1] |
Experimental Protocols
This section outlines a detailed protocol for the stereotaxic intracerebral administration of this compound in a rodent model. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Infusion Solution
-
Vehicle Selection : A sterile, pyrogen-free vehicle is crucial for intracerebral injections. Commonly used vehicles include:
-
Sterile 0.9% saline[4]
-
Artificial cerebrospinal fluid (aCSF)
-
-
Solubilization : this compound has been reported to be soluble in saline for intraperitoneal injections.[1] For intracerebral use, ensure complete dissolution. If solubility is an issue, a low concentration of a biocompatible solvent such as DMSO may be considered, although this should be carefully validated for neurotoxicity at the intended concentration.
-
Preparation Steps : a. Weigh the desired amount of this compound powder using an analytical balance. b. In a sterile microcentrifuge tube, dissolve the this compound in the chosen vehicle to the desired final concentration (e.g., 1 mg/mL). c. Vortex briefly to ensure complete dissolution. d. Filter the solution through a sterile 0.22 µm syringe filter to remove any potential particulates and ensure sterility. e. Prepare fresh on the day of the experiment and keep on ice.
Stereotaxic Surgical Procedure
This protocol describes a unilateral microinjection into a target brain region.
-
Anesthesia and Analgesia : a. Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). b. Administer a pre-operative analgesic as per IACUC protocol. c. Confirm the depth of anesthesia by monitoring the pedal withdrawal reflex. d. Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Surgical Preparation : a. Secure the animal in a stereotaxic frame. b. Shave the scalp and sterilize the surgical area with alternating scrubs of povidone-iodine and 70% ethanol. c. Make a midline incision in the scalp to expose the skull.
-
Identification of Stereotaxic Coordinates : a. Identify and level the skull landmarks, Bregma and Lambda. b. Determine the stereotaxic coordinates for the target brain region from a rodent brain atlas. c. Move the manipulator arm of the stereotaxic frame to the calculated anterior-posterior (AP) and medial-lateral (ML) coordinates.
-
Craniotomy : a. At the target coordinates, drill a small burr hole (approximately 1 mm in diameter) through the skull, being careful not to damage the underlying dura mater. b. Carefully incise the dura with the tip of a fine needle to allow for cannula insertion.
-
Microinjection : a. Load a Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles. b. Secure the syringe to the stereotaxic manipulator. c. Slowly lower the injection cannula through the burr hole to the predetermined dorsal-ventral (DV) coordinate. d. Allow the cannula to remain in place for 2 minutes before starting the infusion to allow the tissue to settle. e. Infuse the this compound solution at a slow and controlled rate (e.g., 100 nL/minute) using a microinfusion pump. f. After the infusion is complete, leave the cannula in place for an additional 2-5 minutes to minimize backflow along the injection tract.[3] g. Slowly retract the cannula.
-
Post-Surgical Care : a. Suture the scalp incision. b. Administer post-operative analgesics as required. c. Monitor the animal during recovery in a warm, clean cage until it is fully ambulatory.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: 5-HT1A Receptor Signaling
This compound exerts its effects by acting as a biased agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gi/o).
Caption: this compound's 5-HT1A receptor signaling cascade.
Experimental Workflow for Intracerebral Administration
The following diagram illustrates the logical flow of the experimental procedure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stress-free Microinjections in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 4. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Anxiety-Like Behavior in Mice Using Naluzotan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naluzotan (PRX-00023) is a potent and selective serotonin 1A (5-HT1A) receptor agonist that has been investigated for the treatment of anxiety and depressive disorders.[1][2] As a research tool, this compound is valuable for elucidating the role of the 5-HT1A receptor in modulating anxiety-related behaviors. These application notes provide a comprehensive guide for utilizing this compound in preclinical mouse models of anxiety. The protocols detailed below are for the elevated plus-maze (EPM), open-field test (OFT), and light-dark box test, which are standard behavioral paradigms for assessing anxiolytic-like effects in rodents.
Mechanism of Action: 5-HT1A Receptor Signaling
This compound exerts its anxiolytic effects by acting as an agonist at 5-HT1A receptors, which are G-protein coupled receptors. The activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability. The binding of this compound to the 5-HT1A receptor activates the associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels result in reduced protein kinase A (PKA) activity. Additionally, the activated G-protein can directly modulate ion channel activity, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. The resulting hyperpolarization and reduced calcium influx decrease neuronal firing, producing an anxiolytic effect.
This compound's mechanism of action via the 5-HT1A receptor signaling pathway.
Data Presentation
Table 1: Illustrative Effects of this compound in the Elevated Plus-Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) |
| Vehicle | - | 35.2 ± 4.1 | 20.5 ± 2.3 | 15.1 ± 1.8 |
| This compound | 0.1 | 48.9 ± 5.3 | 28.7 ± 3.1 | 14.8 ± 1.5 |
| This compound | 0.3 | 65.7 ± 6.8 | 39.2 ± 4.0 | 15.5 ± 1.9 |
| This compound | 1.0 | 52.1 ± 5.9 | 30.5 ± 3.5 | 14.2 ± 1.6 |
| Diazepam (Positive Control) | 2.0 | 70.3 ± 7.2 | 42.1 ± 4.5 | 12.8 ± 1.3 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical.
Table 2: Illustrative Effects of this compound in the Open-Field Test (OFT)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) (Mean ± SEM) | Distance Traveled in Center (cm) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | - | 25.4 ± 3.2 | 150.6 ± 18.5 | 1850.3 ± 150.7 |
| This compound | 0.1 | 38.1 ± 4.5 | 225.8 ± 25.1 | 1825.4 ± 145.2 |
| This compound | 0.3 | 50.2 ± 5.8 | 301.3 ± 32.7 | 1880.1 ± 160.3 |
| This compound | 1.0 | 41.5 ± 4.9 | 248.9 ± 28.3 | 1795.6 ± 152.8 |
| Diazepam (Positive Control) | 2.0 | 55.7 ± 6.1 | 335.4 ± 35.9 | 1750.9 ± 140.1 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical.
Table 3: Illustrative Effects of this compound in the Light-Dark Box Test
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Chamber (s) (Mean ± SEM) | Transitions between Chambers (Mean ± SEM) | Latency to Enter Dark Chamber (s) (Mean ± SEM) |
| Vehicle | - | 45.8 ± 5.1 | 12.3 ± 1.5 | 15.2 ± 2.1 |
| This compound | 0.1 | 65.2 ± 6.8 | 15.8 ± 1.8 | 25.7 ± 3.0 |
| This compound | 0.3 | 88.9 ± 8.5 | 18.2 ± 2.1* | 35.4 ± 4.1 |
| This compound | 1.0 | 70.1 ± 7.2 | 16.5 ± 1.9 | 28.9 ± 3.3 |
| Diazepam (Positive Control) | 2.0 | 95.4 ± 9.3 | 20.1 ± 2.4 | 40.1 ± 4.5** |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical.
Experimental Protocols
General experimental workflow for assessing the anxiolytic effects of this compound.
Elevated Plus-Maze (EPM) Protocol
Objective: To assess anxiety-like behavior by measuring the aversion of mice to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
For mice, typical arm dimensions are 30 cm long x 5 cm wide, with closed arm walls 15 cm high.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before testing. A positive control, such as diazepam (2.0 mg/kg, i.p.), should also be included.
-
Testing:
-
Place a mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use automated video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Open-Field Test (OFT) Protocol
Objective: To evaluate anxiety-like behavior and locomotor activity by measuring the tendency of mice to remain in the periphery of a novel, open arena.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
For mice, a common size is 40 cm x 40 cm x 30 cm.
-
The arena floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.
-
Testing:
-
Gently place the mouse in the center of the open-field arena.
-
Allow the mouse to explore for 10 minutes.
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Use automated tracking software to measure:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled in the entire arena.
-
Frequency of entries into the center zone.
-
-
An increase in the time spent and distance traveled in the center zone suggests an anxiolytic-like effect. Total distance traveled is a measure of general locomotor activity.
-
-
Cleaning: Clean the arena with 70% ethanol between each mouse.
Light-Dark Box Test Protocol
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of mice to brightly lit areas and their motivation to explore a novel environment.
Apparatus:
-
A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments, allowing the mouse to move freely between them.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes prior to testing.
-
Testing:
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to explore the apparatus for 10 minutes.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Score the following parameters using automated software:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.
-
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol after each trial.
Conclusion
This compound, as a selective 5-HT1A receptor agonist, is a promising tool for investigating the neurobiology of anxiety. The protocols outlined in these application notes provide a standardized framework for assessing the anxiolytic-like properties of this compound in mice. Consistent and reproducible data can be obtained by carefully controlling experimental variables and utilizing automated data acquisition and analysis. While the provided quantitative data is illustrative, it reflects the expected anxiolytic profile of a 5-HT1A agonist in these established behavioral paradigms. Researchers are encouraged to perform dose-response studies to determine the optimal therapeutic window for this compound in their specific experimental context.
References
- 1. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of PRX-00023, a novel, selective serotonin 1A receptor agonist on measures of anxiety and depression in generalized anxiety disorder: results of a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Naluzotan: A Potent and Selective 5-HT1A Receptor Agonist for Investigating Serotonergic Pathways
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Naluzotan (PRX-00023) is a potent and selective serotonin 1A (5-HT1A) receptor partial agonist belonging to the phenylpiperazine class of compounds. Its high affinity and selectivity for the 5-HT1A receptor make it a valuable research tool for elucidating the role of this receptor in various physiological and pathological processes within the central nervous system (CNS).[1][2] Initially investigated for the treatment of generalized anxiety disorder and major depressive disorder, this compound's development was halted due to a lack of significant superiority over placebo in clinical trials. Nevertheless, its well-characterized pharmacological profile provides an excellent basis for its use in preclinical research to probe the intricacies of serotonergic neurotransmission.
These application notes provide detailed protocols for utilizing this compound in fundamental neuroscience research, covering its use in in vitro receptor binding assays, in vivo microdialysis for measuring neurotransmitter levels, and behavioral assays for assessing its effects on anxiety and depression-like phenotypes in rodent models.
Mechanism of Action
This compound acts as a partial agonist at the 5-HT1A receptor. These receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the brain, 5-HT1A receptors are located both presynaptically on serotonin neurons in the raphe nuclei, where they function as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus, septum, amygdala, and cortex, where they modulate neuronal activity. By activating these receptors, this compound can influence serotonergic tone and impact a wide range of behaviors and physiological functions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Receptor/Assay | Value | Species | Reference |
| Ki | 5-HT1A | 5.1 nM | Human | [1] |
| Ki | Sigma | 100 nM | Guinea Pig | [1] |
| IC50 | 5-HT1A | ~20 nM | Not Specified | [1] |
| EC50 | Full agonist in cell-based functional assay | 20 nM | Not Specified | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Route | Dose | Value | Reference |
| Oral Bioavailability | Rat | p.o. | 3 mg/kg | 11% | [1] |
| Serum Half-life (t1/2) | Rat | p.o. | 3 mg/kg | 2-3.5 h | [1] |
| Peak Plasma Concentration (Cmax) | Rat | p.o. | 3 mg/kg | 24 ± 13 ng/mL | [1] |
| Brain:Serum Concentration Ratio | Rat | i.v. or p.o. | Not Specified | ~0.5 at 1 h | [1] |
| Oral Bioavailability | Dog | p.o. | 3 mg/kg | 16% | [1] |
| Serum Half-life (t1/2) | Dog | p.o. | 3 mg/kg | 1.1 h | [1] |
| Peak Plasma Concentration (Cmax) | Dog | p.o. | 3 mg/kg | 174 ± 141 ng/mL | [1] |
Table 3: In Vivo Behavioral Effects of this compound in Rodents
| Behavioral Assay | Species | Route | Dose Range | Effect | Reference |
| Ultrasonic Vocalization Test | Infant Rat | i.p. | 0.01 - 3.0 mg/kg | Significant reduction in USVs at 0.01-0.05 mg/kg without sedation. |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture reagents
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Non-specific binding control: 10 µM 5-HT
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-h5-HT1A cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or this compound dilution.
-
50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
In Vivo Microdialysis to Measure Extracellular Serotonin
This protocol outlines the procedure for in vivo microdialysis in rats to assess the effect of this compound on extracellular serotonin levels in a specific brain region, such as the ventral hippocampus.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannula
-
Surgical instruments
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
Perfusion pump
-
Fraction collector
-
This compound solution for injection (e.g., dissolved in saline)
-
HPLC system with electrochemical detection for serotonin analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the desired brain region (e.g., ventral hippocampus: AP -5.6 mm, ML +5.0 mm from bregma; DV -6.0 mm from dura).
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Allow a 2-3 hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for serotonin content using an HPLC system with electrochemical detection.
-
-
Data Analysis:
-
Express the serotonin concentration in each sample as a percentage of the average baseline concentration.
-
Plot the mean percentage change in serotonin levels over time for each treatment group.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug effect.
-
References
Application Notes and Protocols: Behavioral Assays for Assessing Naluzotan Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naluzotan (PRX-00023) is a selective partial agonist of the serotonin 5-HT1A receptor that has been investigated for its potential therapeutic effects in generalized anxiety disorder and major depressive disorder.[1] The 5-HT1A receptor is a key target in the neuropharmacology of mood and anxiety disorders, and its activation is associated with anxiolytic and antidepressant effects.[1] Preclinical evaluation of compounds like this compound relies on a battery of behavioral assays in rodent models to characterize their efficacy and dose-response profiles. Although the clinical development of this compound was discontinued due to a lack of significant superiority over placebo, the methodologies used to assess its potential efficacy remain relevant for the evaluation of other 5-HT1A receptor modulators.[1]
This document provides detailed protocols for four standard behavioral assays used to assess the anxiolytic and antidepressant-like effects of novel compounds: the Elevated Plus Maze (EPM), the Forced Swim Test (FST), the Social Interaction Test, and the Marble Burying Test.
Mechanism of Action
This compound acts as a selective and potent partial agonist at 5-HT1A receptors.[1] These receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal firing. In the context of anxiety and depression, the activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei reduces serotonin release, while the activation of postsynaptic 5-HT1A receptors in limbic and cortical regions is thought to mediate the therapeutic effects.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Behavioral Assays: Experimental Protocols
The following protocols provide detailed methodologies for assessing the anxiolytic and antidepressant-like properties of this compound in rodent models.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Workflow:
Figure 2: Experimental workflow for the Elevated Plus Maze test.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses and time points before testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording using automated tracking software to measure the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect. Total distance traveled can be used as a measure of general locomotor activity.
Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle of behavioral despair, where animals, after initial escape-oriented behaviors, adopt an immobile posture when placed in an inescapable cylinder of water.
Experimental Workflow:
Figure 3: Experimental workflow for the Forced Swim Test.
Protocol:
-
Apparatus: A transparent glass or plastic cylinder filled with water.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Acclimatize animals to the testing room for at least 30 minutes.
-
Administer this compound or vehicle i.p. at specified doses and pretreatment times.
-
Gently place the animal into the cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
-
The total test duration is typically 6 minutes. The behavior during the last 4 minutes is usually analyzed.
-
Record the session from the side.
-
After the test, remove the animal, dry it with a towel, and return it to its home cage.
-
-
Data Analysis: The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Social Interaction Test
The Social Interaction Test assesses anxiety-like and social avoidance behaviors by measuring the amount of time an animal spends interacting with an unfamiliar conspecific.
Experimental Workflow:
Figure 4: Experimental workflow for the Social Interaction Test.
Protocol:
-
Apparatus: An open-field arena.
-
Animals: Adult male mice or rats, pair-housed.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle to one animal of a pair (the test animal). The other animal remains untreated (the partner).
-
Place both the test animal and its unfamiliar partner into the open-field arena.
-
Record the interaction for 10 minutes.
-
The lighting conditions of the arena can be manipulated to increase anxiety (bright light).
-
-
Data Analysis: A trained observer scores the cumulative time spent in active social behaviors, such as sniffing, following, and grooming. An increase in social interaction time suggests an anxiolytic effect.
Marble Burying Test
The Marble Burying Test is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents. The test is based on the natural tendency of mice to dig and bury novel objects.
Experimental Workflow:
Figure 5: Experimental workflow for the Marble Burying Test.
Protocol:
-
Apparatus: A standard mouse cage with deep, clean bedding and a set number of marbles (e.g., 20).
-
Animals: Adult male or female mice.
-
Procedure:
-
Prepare the test cages with 5 cm of fresh bedding and evenly space the marbles on top.
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle.
-
Place a single mouse in the prepared cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After the session, carefully remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis: The primary outcome is the number of marbles buried. A decrease in the number of buried marbles is indicative of an anxiolytic or anti-compulsive effect.
Data Presentation
Table 1: Effect of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | n | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |
| Vehicle | - | 10 | 15.2 ± 2.1 | 20.5 ± 3.2 | 25.6 ± 1.8 |
| This compound | 0.1 | 10 | 25.8 ± 3.5 | 30.1 ± 4.1 | 26.1 ± 2.0 |
| This compound | 1.0 | 10 | 35.1 ± 4.2 | 38.9 ± 4.5 | 24.9 ± 1.7 |
| This compound | 10.0 | 10 | 20.3 ± 2.8 | 24.7 ± 3.6 | 18.2 ± 1.5 |
| Diazepam (Control) | 2.0 | 10 | 38.5 ± 4.8 | 42.3 ± 5.0 | 23.5 ± 1.9 |
| p < 0.05, **p < 0.01 compared to Vehicle |
Table 2: Effect of this compound in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | n | Immobility Time (s) (Mean ± SEM) |
| Vehicle | - | 12 | 155.4 ± 10.2 |
| This compound | 1.0 | 12 | 120.7 ± 8.5 |
| This compound | 5.0 | 12 | 95.2 ± 7.1 |
| This compound | 10.0 | 12 | 88.6 ± 6.9 |
| Fluoxetine (Control) | 20.0 | 12 | 85.3 ± 6.5** |
| p < 0.05, **p < 0.01 compared to Vehicle |
Table 3: Effect of this compound in the Social Interaction Test
| Treatment Group | Dose (mg/kg, i.p.) | n | Social Interaction Time (s) (Mean ± SEM) |
| Vehicle | - | 10 | 45.3 ± 5.1 |
| This compound | 0.5 | 10 | 68.9 ± 6.3 |
| This compound | 1.0 | 10 | 85.2 ± 7.8** |
| This compound | 5.0 | 10 | 72.1 ± 6.9 |
| Diazepam (Control) | 1.0 | 10 | 90.5 ± 8.5** |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Table 4: Effect of this compound in the Marble Burying Test
| Treatment Group | Dose (mg/kg, i.p.) | n | Number of Marbles Buried (Mean ± SEM) |
| Vehicle | - | 12 | 14.2 ± 1.1 |
| This compound | 1.0 | 12 | 9.8 ± 0.9 |
| This compound | 3.0 | 12 | 6.5 ± 0.7 |
| This compound | 10.0 | 12 | 5.8 ± 0.6 |
| Fluoxetine (Control) | 10.0 | 12 | 5.1 ± 0.5** |
| p < 0.05, **p < 0.01 compared to Vehicle |
Conclusion
The behavioral assays detailed in these application notes represent the standard preclinical models for evaluating the potential anxiolytic and antidepressant efficacy of novel compounds targeting the 5-HT1A receptor, such as this compound. The provided protocols offer a framework for conducting these experiments in a standardized and reproducible manner. While comprehensive preclinical data for this compound in these specific assays are limited, the illustrative data tables demonstrate how the efficacy of a test compound can be quantified and compared. Rigorous application of these behavioral paradigms is essential for the characterization and development of new therapeutics for mood and anxiety disorders.
References
Application Note: Quantitative Analysis of Naluzotan in Brain Tissue by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Naluzotan, a 5-HT1A receptor agonist, in brain tissue using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation involving protein precipitation to the final analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and drug distribution studies in preclinical research.
Introduction
This compound is a selective 5-HT1A receptor agonist that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders.[1] To understand its efficacy and safety, it is crucial to quantify its concentration in the central nervous system. Analyzing drug concentrations in complex biological matrices like brain tissue requires highly selective and sensitive analytical methods.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its superior sensitivity, selectivity, and reproducibility.[2][3][4]
This document provides a detailed protocol for the extraction and quantification of this compound in brain tissue, including method validation parameters according to established bioanalytical guidelines.[5][6]
This compound Signaling Pathway
This compound acts as an agonist at serotonin 1A (5-HT1A) receptors. The activation of these G-protein coupled receptors, particularly postsynaptic receptors in cortical regions, is linked to its therapeutic effects. The proposed signaling cascade involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels, and modulation of downstream pathways like the ERK/mTOR signaling, which are crucial for synaptic plasticity.
Caption: Proposed signaling pathway of this compound via the 5-HT1A receptor.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a structurally similar compound or a stable isotope-labeled this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water (≥18.2 MΩ·cm)
-
Blank brain tissue from control animals
Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent
-
Homogenizer: Bead beater or ultrasonic probe
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Protein Precipitation Solution: Acetonitrile containing 0.1% formic acid and the internal standard at a fixed concentration (e.g., 50 ng/mL).
Sample Preparation Workflow
The sample preparation involves tissue homogenization followed by protein precipitation to extract the analyte and remove interfering macromolecules.[7][8][9]
Caption: Workflow for this compound extraction from brain tissue.
HPLC-MS/MS Conditions
The chromatographic conditions are optimized to achieve a good peak shape and separation from matrix components. Mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 |
| Column | Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, re-equilibrate for 1.9 min |
| Total Run Time | 6 min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | Analyte and IS specific transitions (To be optimized) |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
Method Validation and Results
The method was validated for linearity, accuracy, precision, and stability, following industry-standard guidelines.[6][10]
Linearity
The calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. The curve was linear over the specified range, with a correlation coefficient (r²) greater than 0.99.
| Parameter | Result |
| Calibration Range | 0.1 - 200 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed by analyzing QC samples at low, medium, and high concentrations (LQC, MQC, HQC) on three different days. The results demonstrate that the method is both accurate and precise.[10]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15.2% | -5.5% to 8.9% | ≤ 16.8% | -3.1% to 7.5% |
| LQC | 0.3 | ≤ 9.8% | -4.2% to 6.3% | ≤ 11.5% | -2.5% to 5.0% |
| MQC | 30 | ≤ 7.5% | -2.1% to 3.5% | ≤ 8.9% | -1.8% to 2.7% |
| HQC | 150 | ≤ 6.1% | -1.5% to 2.8% | ≤ 7.2% | -0.9% to 2.1% |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).
Conclusion
The HPLC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantitative determination of this compound in brain tissue. The simple protein precipitation protocol allows for high-throughput sample processing. The method meets the criteria for bioanalytical method validation and is well-suited for supporting preclinical drug development studies, enabling researchers to accurately assess the brain distribution of this compound.
References
- 1. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. cores.emory.edu [cores.emory.edu]
- 8. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijbpas.com [ijbpas.com]
Application Notes: Determination of Naluzotan Binding Affinity at the 5-HT1A Receptor
Introduction
Naluzotan (PRX-00023) is a potent and selective serotonin 1A (5-HT1A) receptor partial agonist that has been investigated for the treatment of central nervous system (CNS) disorders such as anxiety and depression.[1][2] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood and cognition.[1] Characterizing the binding affinity of compounds like this compound to the 5-HT1A receptor is a critical step in drug development, enabling the determination of potency and selectivity.
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor. The assay employs [³H]8-hydroxy-2-(dipropylamino)tetralin ([³H]8-OH-DPAT), a well-characterized agonist radioligand for the 5-HT1A receptor, and membranes prepared from cells recombinantly expressing the human receptor.
Principle of the Assay
Radioligand competition binding assays are the gold standard for quantifying the affinity of an unlabeled test compound for a specific receptor.[3] The principle relies on the competition between a fixed concentration of a radiolabeled ligand (the "tracer") and a range of concentrations of an unlabeled test compound (the "competitor") for a finite number of receptors.
In this assay, this compound (the competitor) will displace the specifically bound [³H]8-OH-DPAT (the tracer) from the 5-HT1A receptors in a concentration-dependent manner. The amount of radioactivity remaining bound to the receptor at equilibrium is measured. By plotting the percentage of bound radioligand against the concentration of the unlabeled competitor, a sigmoidal competition curve is generated, from which the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Ki) for the test compound, which reflects its binding affinity for the receptor.[3][4]
5-HT1A Receptor Signaling Pathway
This compound acts as a 5-HT1A receptor agonist.[5] Upon binding, it activates the receptor, causing the associated inhibitory G-protein (Gi/o) to dissociate. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: 5-HT1A receptor activation pathway by an agonist like this compound.
Materials and Reagents
| Component | Supplier/Details |
| Receptor Source | Membranes from HEK293 or CHO cells stably expressing human 5-HT1A receptor. |
| Radioligand | [³H]8-OH-DPAT (Specific Activity: >100 Ci/mmol) |
| Test Compound | This compound |
| Reference Compound | 8-OH-DPAT (unlabeled) |
| Non-specific Control | Serotonin (5-HT) or WAY 100635 at 10 µM final concentration. |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at assay temperature. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4. |
| Scintillation Cocktail | Ecolume, OptiPhase SuperMix, or equivalent. |
| Labware | 96-well polypropylene plates, 96-well glass fiber filtermats (GF/C type). |
| Equipment | Cell Harvester (e.g., PerkinElmer FilterMate), Liquid Scintillation Counter. |
Experimental Workflow
The following diagram outlines the major steps in the competitive radioligand binding assay protocol.
Caption: Workflow for the this compound competitive radioligand binding assay.
Detailed Experimental Protocol
Membrane Preparation
-
Culture HEK293 cells expressing the human 5-HT1A receptor to near confluence.
-
Harvest cells by scraping into ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competition Assay Procedure
This protocol is designed for a final assay volume of 250 µL in a 96-well plate.[6]
-
Plate Setup:
-
Total Binding (TB): Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM 5-HT (or another suitable competitor) in assay buffer.
-
Test Compound (this compound): Add 50 µL of this compound at various concentrations (e.g., 10-point, 1:10 serial dilution from 10 µM to 1 pM).
-
-
Add Radioligand: To all wells, add 50 µL of [³H]8-OH-DPAT diluted in assay buffer to a final concentration approximately equal to its Kd (e.g., 1-2 nM).
-
Initiate Reaction: Thaw the receptor membrane preparation on ice. Dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer. Add 150 µL of the diluted membrane suspension to all wells to start the binding reaction.[6]
-
Incubation: Seal the plate and incubate for 60 minutes at 30°C with gentle agitation.[6]
-
Filtration: Pre-soak the GF/C filter mat in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6] Terminate the incubation by rapidly harvesting the contents of the plate onto the filter mat using a cell harvester.
-
Washing: Immediately wash the filters four times with 300 µL of ice-cold wash buffer to separate bound from free radioligand.[6]
-
Drying & Counting: Dry the filter mat under a heat lamp or in a low-temperature oven (e.g., 50°C for 30 minutes).[6] Once dry, seal the filter mat in a sample bag with scintillation cocktail and count the radioactivity in a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve: Convert the specific binding at each this compound concentration to a percentage of the maximum specific binding (the binding in the absence of any competitor). Plot this percentage against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use a non-linear regression curve-fitting software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation:[6]
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] = Concentration of radioligand ([³H]8-OH-DPAT) used in the assay.
-
Kd = Equilibrium dissociation constant of the radioligand for the receptor. This value should be predetermined via a separate saturation binding experiment.
-
-
Expected Results and Data Presentation
This compound is a high-affinity ligand for the 5-HT1A receptor. The expected Ki value is in the low nanomolar range.[5] The table below summarizes the reported binding affinity for this compound and provides reference values for other standard 5-HT1A ligands.
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| This compound | Human 5-HT1A | [³H]8-OH-DPAT | 5.1 | [5] |
| 8-OH-DPAT | Human 5-HT1A | [³H]8-OH-DPAT | ~1-5 | [7] |
| Buspirone | Human 5-HT1A | [³H]8-OH-DPAT | >100 | [7] |
| Serotonin (5-HT) | Rat 5-HT1A | [³H]8-OH-DPAT | ~1.5 | [8] |
Note: Ki values can vary depending on experimental conditions, tissue/cell preparation, and radioligand used.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Naluzotan Solubility for Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Naluzotan. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to this compound's solubility in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for animal studies?
A1: this compound (also known as PRX-00023) is a selective 5-HT1A receptor partial agonist that has been investigated for generalized anxiety disorder and major depressive disorder.[1] Like many small molecule drugs, particularly those classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, this compound exhibits poor aqueous solubility. This low solubility can lead to low and variable oral bioavailability, making it difficult to achieve target therapeutic concentrations in animal models and obtain reliable pharmacokinetic and pharmacodynamic data.[2][3] Preclinical studies in rats and dogs have shown low oral bioavailability of 11% and 16% respectively, which is indicative of solubility challenges.[2]
Q2: What are the general strategies to improve the solubility of poorly soluble drugs like this compound for preclinical studies?
A2: Several techniques can be employed to enhance the solubility of poorly soluble compounds for animal studies. These can be broadly categorized as:
-
Co-solvency: Using a mixture of a primary solvent (usually water) and a water-miscible solvent in which the drug has higher solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.
-
Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.
-
Complexation: Utilizing complexing agents like cyclodextrins to form inclusion complexes with the drug, which have enhanced aqueous solubility.
-
pH Adjustment: For ionizable drugs, adjusting the pH of the formulation to a point where the ionized (and generally more soluble) form of the drug predominates.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid-state. This can be achieved through methods like spray drying or hot-melt extrusion to create an amorphous form of the drug, which typically has higher solubility than its crystalline form.[4][5][6]
-
Co-crystallization: Forming a crystalline solid that comprises the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio. This can modify the physicochemical properties of the API, including solubility and dissolution rate.[1][2][7][8][9]
-
Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosuspension to increase the surface area available for dissolution.[10]
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) to improve absorption.[3]
Troubleshooting Guide: Common Solubility Issues with this compound Formulations
| Observed Problem | Potential Cause | Troubleshooting Suggestions |
| Drug precipitates out of solution upon preparation or standing. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Verify Solubility Limits: If available, consult solubility data for this compound in your chosen vehicle. A known solubility of this compound hydrochloride in DMSO is 50 mg/mL.[11][12] 2. Reduce Concentration: Prepare a more dilute solution. 3. Increase Co-solvent/Surfactant Concentration: Gradually increase the proportion of the co-solvent or surfactant in your vehicle. 4. Gentle Heating and Sonication: For some formulations, gentle heating or sonication can aid in dissolution. However, be cautious of potential drug degradation. |
| Inconsistent or low drug exposure in animal studies despite successful in-vitro formulation. | 1. In vivo precipitation of the drug upon administration and dilution with physiological fluids. 2. Poor dissolution rate of the suspended drug particles. | 1. Consider a Different Formulation Strategy: If using a simple solution, explore more robust formulations like a solid dispersion, co-crystal, or a lipid-based system. 2. Particle Size Reduction: For suspensions, ensure the particle size is minimized to enhance the dissolution rate. 3. Evaluate Food Effects: The presence of food can alter the gastrointestinal environment and affect drug solubility and absorption. Consider the feeding state of the animals in your study design. |
| High variability in pharmacokinetic data between animals. | Inconsistent dosing of a suspension or variable absorption due to solubility issues. | 1. Ensure Homogeneity of Suspensions: If using a suspension, ensure it is uniformly mixed before and during dosing to provide consistent drug concentration. 2. Switch to a Solution-Based Formulation: Whenever possible, using a true solution will minimize dosing variability. 3. Explore Enabling Formulations: Amorphous solid dispersions or lipid-based formulations can provide more consistent absorption.[4] |
Quantitative Data Summary
| Compound | Solvent/Vehicle | Solubility | Reference |
| This compound Hydrochloride | Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [11][12] |
| This compound Hydrochloride | Unspecified Aqueous-Based Vehicle | ≥ 2.5 mg/mL (clear solution) | [13] |
| Gepirone (structurally related 5-HT1A agonist) | Aqueous | 1.09 mg/mL (predicted) | [14] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Oral Dosing Solution
This protocol describes a general method for preparing a co-solvent formulation suitable for oral gavage in rodents.
Materials:
-
This compound
-
Propylene Glycol (PG)
-
Deionized Water
-
Glass vials
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Methodology:
-
Vehicle Preparation: Prepare a vehicle solution consisting of a mixture of PEG 400, PG, and water. A common starting ratio for poorly soluble compounds is 40:10:50 (PEG 400:PG:Water, v/v/v).
-
Solubilization of this compound:
-
Weigh the required amount of this compound and place it in a glass vial.
-
Add the pre-prepared vehicle solution to the vial.
-
Stir the mixture using a magnetic stirrer at room temperature until the this compound is completely dissolved. Gentle heating or sonication may be applied if necessary, but the stability of this compound under these conditions should be verified.
-
-
Final Formulation: Once fully dissolved, the solution is ready for oral administration. The final concentration should be adjusted based on the required dose and the maximum dosing volume for the animal species.
Workflow for Co-solvent Formulation Preparation
References
- 1. pexacy.com [pexacy.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijariie.com [ijariie.com]
- 9. scilit.com [scilit.com]
- 10. US9580398B2 - Compounds, compositions, and methods for modulating ferroptosis and treating excitotoxic disorders - Google Patents [patents.google.com]
- 11. targetmol.com [targetmol.com]
- 12. targetmol.com [targetmol.com]
- 13. RU 24969 | Pyridines | Ambeed.com [ambeed.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Naluzotan Subcutaneous Formulation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for the selection of a suitable vehicle for the subcutaneous injection of Naluzotan. Given this compound's characteristic as a poorly water-soluble drug, this resource offers troubleshooting advice and frequently asked questions to navigate the complexities of formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a subcutaneous formulation for a poorly water-soluble compound like this compound?
The main hurdles for formulating poorly water-soluble drugs such as this compound for subcutaneous delivery include achieving the desired concentration, ensuring the stability of the formulation, and minimizing tissue irritation at the injection site.[1][2] Key challenges are:
-
Low Aqueous Solubility: this compound's limited solubility in aqueous solutions makes it difficult to formulate a simple saline-based solution for injection.[3]
-
Precipitation upon Injection: A drug that is solubilized in a specific vehicle may precipitate when it comes into contact with the physiological environment of the subcutaneous tissue, which is aqueous with a pH of approximately 7.4.[4]
-
Viscosity: Some solubilization techniques, such as the use of co-solvents or creating high-concentration suspensions, can lead to high viscosity, making injection difficult and potentially painful.[1][4]
-
Local Tissue Irritation: The excipients used to enhance solubility, such as organic co-solvents or surfactants, can cause local irritation, inflammation, or pain at the injection site.[5][6]
Q2: What initial steps should be taken to select a suitable vehicle for this compound?
A systematic screening approach is recommended. This involves assessing the solubility of this compound in a range of pharmaceutically acceptable excipients and vehicle systems. The goal is to identify a system that can dissolve the required dose in a small volume (typically 1-2 mL for subcutaneous injection) and is well-tolerated.
Q3: Are there any known successful preclinical formulations of this compound?
Published preclinical studies have reported the use of this compound dissolved in a saline vehicle for intraperitoneal injections in rats.[3] However, the exact composition of this "saline vehicle" (e.g., presence of solubilizing agents) is not detailed. For subcutaneous delivery, a more sophisticated formulation strategy is likely required to achieve adequate bioavailability and local tolerability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Drug Precipitation During Formulation | - Exceeding the solubility limit in the chosen vehicle.- Temperature fluctuations affecting solubility. | - Re-evaluate the solubility of this compound in the selected vehicle.- Consider gentle heating or sonication during preparation and ensure the drug remains in solution upon cooling to ambient temperature.- Explore the use of co-solvents or surfactants to increase solubility. |
| Cloudiness or Precipitation Upon Dilution with Aqueous Buffer (In Vitro Test) | - The drug is precipitating due to the change in solvent composition. This is a high risk for in vivo precipitation. | - Increase the concentration of the solubilizing agent (e.g., co-solvent, surfactant).- Investigate pH modification if this compound has ionizable groups.- Consider alternative formulation strategies such as suspensions or lipid-based systems. |
| High Viscosity of the Formulation | - High concentration of polymers or co-solvents. | - Evaluate different grades of polymers or use a combination of viscosity-modifying agents.- Explore the use of alternative co-solvents that result in lower viscosity.- If a suspension, optimize particle size and concentration. |
| Phase Separation or Instability Over Time | - Chemical degradation of this compound or the excipients.- Physical instability of the formulation (e.g., crystal growth in a suspension). | - Conduct forced degradation studies to identify potential stability issues.- Add stabilizers or antioxidants.- For suspensions, include stabilizing agents to prevent particle aggregation and settling. |
| In Vivo Evidence of Local Irritation (e.g., redness, swelling in animal models) | - The vehicle or a specific excipient is not biocompatible at the concentration used.- Unfavorable pH or osmolality of the formulation.[5] | - Screen individual excipients for their irritation potential.- Adjust the pH of the formulation to be closer to physiological pH (around 7.4).- Measure and adjust the osmolality of the formulation to be within a tolerable range. |
Experimental Protocols
Protocol 1: Solubility Screening of this compound
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles.
Methodology:
-
Add an excess amount of this compound powder to 1 mL of each test vehicle in a glass vial.
-
Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Express the solubility in mg/mL.
Example Solubility Screening Data (Illustrative)
| Vehicle System | Composition | Approximate Solubility of this compound (mg/mL) |
| Saline | 0.9% NaCl in Water | < 0.1 |
| pH-Adjusted Buffer | Phosphate Buffer pH 4.0 | 0.5 |
| Co-solvent System 1 | 30% Propylene Glycol in Saline | 2.5 |
| Co-solvent System 2 | 40% PEG 400 in Saline | 5.0 |
| Surfactant System | 5% Polysorbate 80 in Saline | 1.5 |
| Cyclodextrin System | 10% HP-β-CD in Water | 8.0 |
Protocol 2: In Vitro Vehicle Precipitation Assessment
Objective: To assess the potential for drug precipitation upon injection by simulating the dilution of the vehicle in an aqueous environment.
Methodology:
-
Prepare a concentrated solution of this compound in the test vehicle.
-
Slowly add the drug-vehicle solution dropwise to a larger volume of phosphate-buffered saline (PBS) at pH 7.4, with gentle stirring.
-
Visually inspect for any signs of precipitation (cloudiness, formation of solid particles) immediately and after a set period (e.g., 1 hour).
-
(Optional) Quantify the amount of drug that remains in solution by centrifuging the mixture and analyzing the supernatant.
Visualizations
Caption: Workflow for Subcutaneous Vehicle Selection.
Caption: Troubleshooting Logic for Formulation Issues.
References
- 1. Insights from a Survey of Drug Formulation Experts: Challenges and Preferences in High-Concentration Subcutaneous Biologic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacy.temple.edu [pharmacy.temple.edu]
- 5. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gadconsulting.com [gadconsulting.com]
Naluzotan Aqueous Stability Technical Support Center
Welcome to the Technical Support Center for Naluzotan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in aqueous solutions during experimental procedures.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in aqueous solutions.
Problem 1: Rapid loss of this compound potency in solution.
Possible Causes:
-
pH-mediated hydrolysis: this compound contains both an acetamide and a sulfonamide functional group, which can be susceptible to hydrolysis under acidic or basic conditions. The piperazine ring can also be affected by pH extremes.
-
Oxidative degradation: The phenylpiperazine and sulfonamide moieties may be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.
Solutions:
| Solution | Detailed Protocol |
| pH Control | Maintain the pH of your aqueous solution within a stable range for this compound, which is likely to be near neutral (pH 6-8). Use a suitable buffer system such as phosphate-buffered saline (PBS) to maintain a constant pH. |
| Use of Antioxidants | To prevent oxidative degradation, consider adding antioxidants to your solution. Common choices include ascorbic acid (0.01-0.1%), butylated hydroxytoluene (BHT) (0.01-0.1%), or sodium metabisulfite (0.01-0.1%). The choice of antioxidant should be validated for compatibility with your experimental system. |
| Light Protection | Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures. |
| Degassing of Solvents | To minimize dissolved oxygen, sparge your aqueous solvent with an inert gas like nitrogen or argon for 15-30 minutes before dissolving the this compound. |
| Use of Chelating Agents | If metal ion-catalyzed oxidation is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) to sequester metal ions. |
Problem 2: Appearance of unknown peaks in HPLC analysis of this compound solution.
Possible Causes:
-
Formation of degradation products due to hydrolysis or oxidation.
-
Interaction with excipients or other components in the formulation.
Solutions:
| Solution | Detailed Protocol |
| Forced Degradation Study | Conduct a forced degradation study to intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradation products and confirming the specificity of your analytical method. |
| LC-MS Analysis | Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks. Fragmentation analysis (MS/MS) can help in elucidating the structures of the degradation products. |
| Excipient Compatibility Study | If you are working with a formulated solution, perform a compatibility study by preparing binary mixtures of this compound with each excipient in an aqueous solution and storing them under accelerated stability conditions. Analyze the samples at different time points by HPLC to identify any interactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in an aqueous solution?
A1: Based on its chemical structure, the most probable degradation pathways for this compound are:
-
Hydrolysis of the acetamide group: This can occur under both acidic and basic conditions to yield an amino-phenylpiperazine derivative and acetic acid.
-
Hydrolysis of the sulfonamide group: While generally more stable than amides, sulfonamides can undergo hydrolysis under more extreme pH and temperature conditions.
-
Oxidation of the piperazine ring and the phenyl ring: The nitrogen atoms in the piperazine ring and the electron-rich phenyl ring are susceptible to oxidation.
Q2: What is a recommended starting point for a forced degradation study of this compound?
A2: A typical forced degradation study protocol involves exposing a solution of this compound (e.g., 1 mg/mL) to the following conditions:
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 24 hours. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours. |
| Thermal Degradation | 70°C in a neutral aqueous solution for up to 48 hours. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light in a photostability chamber. |
Samples should be taken at various time points and analyzed by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[1][2]
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Phenylpiperazine derivatives can sometimes have limited aqueous solubility. To enhance solubility, you can consider the following approaches:
-
pH adjustment: As this compound has basic nitrogen atoms in the piperazine ring, its solubility is expected to increase in acidic pH where it can form a soluble salt.
-
Use of co-solvents: Solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the aqueous solution to increase the solubility of this compound. However, the compatibility of the co-solvent with your experimental system must be considered.
-
Complexation with cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability.[3][4]
Q4: What type of HPLC method is suitable for stability testing of this compound?
A4: A reverse-phase HPLC (RP-HPLC) method with UV detection is a suitable choice for the stability testing of this compound. A C18 column is commonly used for the separation of phenylpiperazine derivatives and their degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve good separation of the parent drug from its more polar or less polar degradation products. The method should be validated according to ICH guidelines to ensure it is stability-indicating.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Aqueous Stock Solution of this compound
-
Solvent Preparation:
-
Prepare a suitable buffer solution (e.g., 10 mM phosphate buffer) and adjust the pH to a near-neutral range (e.g., pH 7.0).
-
To minimize oxidation, degas the buffer by sparging with nitrogen or argon for at least 15 minutes.
-
-
Addition of Stabilizers (Optional):
-
If oxidative degradation is a concern, add an antioxidant such as ascorbic acid to a final concentration of 0.05% (w/v).
-
If metal-catalyzed degradation is suspected, add EDTA to a final concentration of 0.01% (w/v).
-
-
Dissolution of this compound:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a small amount of a co-solvent like ethanol if necessary, before adding it to the buffered aqueous solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage:
-
Store the solution in a tightly sealed amber vial at 2-8°C.
-
For long-term storage, consider freezing the solution at -20°C or -80°C, but perform freeze-thaw stability studies to ensure the integrity of the compound.
-
Protocol 2: A Representative Stability-Indicating HPLC Method for Arylpiperazine Derivatives
This protocol is a general guideline and should be optimized for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or the λmax of this compound) |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solution.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 3. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Naluzotan Dosage for Behavioral Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Naluzotan dosage for behavioral experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PRX-00023) is a selective and potent partial agonist of the serotonin 1A (5-HT1A) receptor.[1] It was initially investigated for the treatment of generalized anxiety disorder and major depressive disorder.[1] By activating 5-HT1A receptors, this compound can modulate serotonergic neurotransmission, which plays a crucial role in mood and anxiety.
Q2: What is the recommended starting dose for this compound in rodent behavioral studies?
A general starting point for intraperitoneal (i.p.) administration of this compound (PRX-00023) in rats for behavioral studies, such as assessing effects on ultrasonic vocalizations, is in the range of 0.01 to 3.0 mg/kg, dissolved in saline. For more targeted effects on specific 5-HT1A receptor populations, much lower doses of similar biased agonists, in the range of 0.04 to 0.16 mg/kg, have been shown to achieve significant brain receptor occupancy. The optimal dose will depend on the specific behavioral paradigm and the desired level of receptor engagement.
Q3: How should I prepare a this compound solution for injection?
Q4: What is the stability of this compound solutions for injection?
This compound hydrochloride is stable for at least two years when stored as a solid at -20°C. The stability of this compound in solution at room temperature for injection purposes has not been extensively reported. It is best practice to prepare fresh solutions for each experiment to ensure potency and avoid degradation. If a stock solution is prepared, it should be stored at 4°C and protected from light, and its stability under these conditions should be empirically validated for the duration of the experiment.
Troubleshooting Guide
Q1: I am not observing any behavioral effects after this compound administration. What could be the issue?
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | The initial dose may be too low to elicit a behavioral response. A dose-response study is crucial to determine the optimal dose for your specific experimental conditions. Consider increasing the dose incrementally. |
| Suboptimal Timing of Administration | The time between drug administration and behavioral testing is critical. The pharmacokinetic profile of this compound should be considered. While specific data for mice is limited, in rats, the oral bioavailability is 11% with a serum half-life of 2-3.5 hours. Intraperitoneal injection will likely result in a faster onset of action. A pilot study to determine the peak time of effect is recommended. |
| Incorrect Route of Administration | Ensure the chosen route of administration (e.g., intraperitoneal, subcutaneous) is appropriate for the desired speed of onset and duration of action. Intraperitoneal injection is a common and effective route for systemic drug delivery in rodents.[3] |
| Solution Preparation Issues | Verify the correct calculation of the dose and concentration of your this compound solution. Ensure the compound is fully dissolved and the solution is homogenous. Insoluble particles can lead to inaccurate dosing. |
| Animal Strain and Individual Variability | Different rodent strains can exhibit varying sensitivities to pharmacological agents.[4] Individual differences within a strain can also contribute to a lack of response. Ensure you are using a sufficient number of animals per group to account for this variability. |
Q2: I am observing inconsistent or highly variable results between animals in the same treatment group. How can I improve consistency?
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | Ensure precise and consistent injection volumes for each animal based on their body weight. Use appropriate syringes and techniques to minimize dosing errors. |
| Stress-Induced Variability | Handling and injection procedures can be stressful for animals and influence their behavior. Habituate the animals to the handling and injection procedures for several days before the experiment. Ensure a quiet and consistent testing environment. |
| Environmental Factors | Minor changes in the testing environment (e.g., lighting, noise, time of day) can impact behavioral outcomes. Standardize all experimental conditions and test animals at the same time of day. |
| Inconsistent Behavioral Scoring | If using manual scoring, ensure the observers are well-trained and blinded to the treatment conditions to minimize bias. Utilize automated video-tracking software for objective and consistent data collection whenever possible. |
| Underlying Health Issues | Ensure all animals are healthy and free from any underlying conditions that could affect their behavior. |
Q3: My animals are showing signs of sedation or hyperactivity after this compound administration. What should I do?
| Potential Cause | Troubleshooting Steps |
| Dose is Too High | Sedation or hyperactivity can be signs of off-target effects or an excessive dose. Reduce the dose of this compound. A dose-response curve for locomotor activity should be established to identify a dose that elicits the desired behavioral effect without causing significant changes in general motor function. |
| Interaction with Other Factors | Consider potential interactions with other experimental manipulations or the animal's diet. Review all aspects of the experimental protocol for potential confounding factors. |
| Strain-Specific Sensitivity | Some rodent strains may be more prone to certain side effects. If possible, consider using a different strain that is less sensitive to the locomotor effects of the drug. |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic-like Effects
This protocol is a standard method for assessing anxiety-like behavior in rodents.[1][5]
Materials:
-
Elevated plus maze apparatus
-
This compound solution
-
Vehicle solution (e.g., sterile saline)
-
Syringes and needles for injection
-
Video recording and analysis software (optional, but recommended)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose and volume (typically 5-10 ml/kg). A recommended starting dose range is 0.1 - 1.0 mg/kg.
-
Pre-treatment Time: Allow a pre-treatment period of 30 minutes before placing the animal on the maze. This allows for drug absorption and distribution.
-
Testing: Place the mouse or rat in the center of the elevated plus maze, facing one of the open arms.
-
Recording: Record the animal's behavior for a 5-minute session. Key parameters to measure are the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
Forced Swim Test (FST) for Antidepressant-like Effects
The forced swim test is a common model to screen for potential antidepressant activity.[6][7][8]
Materials:
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
This compound solution
-
Vehicle solution (e.g., sterile saline)
-
Syringes and needles for injection
-
Video recording and analysis software (optional)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose and volume. A recommended starting dose range is 1.0 - 10 mg/kg.
-
Pre-treatment Time: Allow a pre-treatment period of 30-60 minutes.
-
Pre-swim Session (for rats): On the first day, place the rat in the water tank for a 15-minute pre-swim session. This induces a state of behavioral despair. This step is typically omitted for mice.
-
Test Session: 24 hours after the pre-swim (for rats) or on the day of testing (for mice), place the animal in the water tank for a 5-6 minute test session.
-
Recording: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
Data Analysis: A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Quantitative Data Summary
Table 1: Recommended Starting Dose Ranges for this compound in Rodent Behavioral Studies
| Behavioral Test | Species | Route of Administration | Recommended Starting Dose Range (mg/kg) | Reference |
| Ultrasonic Vocalization | Rat | i.p. | 0.01 - 3.0 | |
| Elevated Plus Maze | Rat/Mouse | i.p. | 0.1 - 1.0 | General recommendation based on similar compounds |
| Forced Swim Test | Rat/Mouse | i.p. | 1.0 - 10 | General recommendation based on similar compounds |
| Brain Receptor Occupancy | Cat | i.v. | 0.04 - 0.16 | (NLX-112, a similar biased agonist) |
Table 2: Pharmacokinetic Parameters of this compound (PRX-00023) in Rats (Oral Administration)
| Parameter | Value |
| Bioavailability | 11% |
| Half-life (t½) | 2 - 3.5 hours |
| Time to Maximum Concentration (Tmax) | Not specified |
| Maximum Concentration (Cmax) | Not specified |
Visualizations
Caption: Simplified signaling pathway of this compound via the 5-HT1A receptor.
Caption: Experimental workflow for the Elevated Plus Maze test.
Caption: Troubleshooting logic for addressing a lack of behavioral effect.
References
- 1. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of naloxone and naltrexone on locomotor activity in C57BL/6 and DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 8. youtube.com [youtube.com]
Troubleshooting inconsistent results with Naluzotan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naluzotan. The information is designed to address common challenges and inconsistencies that may arise during experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a selective and potent partial agonist of the serotonin 1A (5-HT1A) receptor.[1] It has also been found to bind to and activate the sigma receptor. Its therapeutic potential for anxiety and depression was investigated due to its role in modulating the serotonin system.[1][2] |
| Why was the clinical development of this compound discontinued? | Although well-tolerated in clinical trials, this compound did not demonstrate a statistically significant superiority over placebo in treating generalized anxiety disorder and major depressive disorder.[1] |
| What are the known binding affinities and pharmacokinetic properties of this compound? | Please refer to the data summary tables below for detailed information on binding affinity and pharmacokinetics. |
| Are there known species-specific differences in the effects of 5-HT1A agonists like this compound? | Yes, studies on 5-HT1A agonists have shown that there can be marked differences in discriminative stimulus effects across species, such as between rats and rhesus monkeys.[3] These differences may be due to variations in the neurobiology of serotonin systems.[3] Researchers should be cautious when extrapolating results from one species to another. |
| What is the difference between 5-HT1A autoreceptors and heteroreceptors, and why is this important for my experiments? | 5-HT1A autoreceptors are located on the presynaptic neurons and regulate the release of serotonin, while heteroreceptors are located on postsynaptic neurons and modulate the effects of serotonin on the target cell.[4][5] The functional output of a 5-HT1A agonist can vary depending on its differential activity at these two receptor populations, which can lead to inconsistent results if not properly controlled for.[4] |
Data Summary
Binding Affinity of this compound
| Receptor/Target | Binding Affinity (Ki) |
| 5-HT1A Receptor | 5.1 nM |
| Sigma Receptor (guinea pig) | 100 nM |
Source: MedChemExpress
In Vitro Activity of this compound
| Assay | Metric | Value |
| Cell-based functional assay | EC50 | 20 nM |
| hERG K+ channel | IC50 | 3800 nM |
Source: MedChemExpress
Pharmacokinetics of this compound
| Species | Administration | Bioavailability | Serum Half-life (t1/2) | Cmax | Brain:Serum Ratio (1h) |
| Rat | Oral (3 mg/kg) | 11% | 2-3.5 h | 24 ± 13 ng/mL | ~0.5 |
| Dog | Oral (3 mg/kg) | 16% | 1.1 h | 174 ± 141 ng/mL | Not Reported |
Source: MedChemExpress
Troubleshooting Guides
Issue 1: High Variability in In Vivo Behavioral Assays
Question: I am observing significant variability in the behavioral responses of my animal models (e.g., elevated plus maze, forced swim test) after administering this compound. What could be the cause?
Possible Causes and Solutions:
-
Autoreceptor vs. Heteroreceptor Effects: The observed behavior may be a composite of this compound's effects on both presynaptic 5-HT1A autoreceptors (inhibiting serotonin release) and postsynaptic heteroreceptors. The balance of these effects can be influenced by the baseline serotonergic tone of the animals.
-
Recommendation: Consider co-administration with a selective 5-HT1A antagonist like WAY-100635 to dissect the specific receptor contributions to the observed behavior.
-
-
Species and Strain Differences: As noted with other 5-HT1A agonists, different species and even different strains within a species can exhibit varied responses.[3][6][7]
-
Recommendation: Ensure consistency in the species and strain of animals used. If comparing results across studies, be mindful of potential inherent biological differences.
-
-
Experimental Conditions: Factors such as time of day, light/dark cycle, and handling stress can significantly impact behavioral assays, particularly those related to anxiety and depression models.
-
Recommendation: Standardize all experimental conditions and handling procedures. Acclimatize animals to the testing environment before drug administration.
-
Issue 2: Discrepancies Between In Vitro Binding Affinity and In Vivo Potency
Question: My in vitro binding assays show high affinity of this compound for the 5-HT1A receptor, but I am not seeing the expected potency in my in vivo experiments. Why might this be?
Possible Causes and Solutions:
-
Pharmacokinetics: this compound has relatively low oral bioavailability (11% in rats, 16% in dogs) and a moderate brain-to-serum concentration ratio (~0.5 in rats).
-
Recommendation: Ensure the dosage and route of administration are sufficient to achieve the desired target engagement in the central nervous system. Consider pharmacokinetic studies in your specific animal model to confirm brain exposure.
-
-
Partial Agonism: this compound is a partial agonist at the 5-HT1A receptor.[1] The magnitude of its effect will depend on the level of endogenous serotonin. In a high serotonin environment, a partial agonist may act as a functional antagonist.
-
Recommendation: Evaluate the baseline serotonergic state of your animal model. Results may differ in models with depleted or elevated serotonin levels.
-
-
Off-Target Effects: While selective, this compound does have some affinity for the sigma receptor, which could contribute to its overall in vivo pharmacological profile.
-
Recommendation: If feasible, use sigma receptor antagonists to block potential off-target effects and isolate the 5-HT1A-mediated response.
-
Issue 3: Inconsistent Results in Cell-Based Functional Assays
Question: I am getting inconsistent EC50 values for this compound in my cell-based functional assays (e.g., cAMP inhibition, receptor internalization). What are some potential sources of this variability?
Possible Causes and Solutions:
-
Cell Line and Receptor Expression Levels: The level of 5-HT1A receptor expression in your chosen cell line can significantly influence the observed functional response. Very high expression levels can lead to receptor reserve, which may mask differences in agonist efficacy.
-
Recommendation: Characterize the 5-HT1A receptor expression level in your cell line. Consider using a cell line with expression levels that more closely mimic physiological conditions.
-
-
Assay Conditions: The specifics of the functional assay, such as incubation time, temperature, and the presence of specific ions, can all affect the outcome.
-
Recommendation: Standardize all assay parameters. Ensure that the incubation time is sufficient to reach equilibrium.
-
-
Biased Agonism: 5-HT1A receptors can signal through multiple downstream pathways (e.g., G-protein activation, β-arrestin recruitment). It is possible that this compound exhibits biased agonism, preferentially activating one pathway over another.
-
Recommendation: Employ multiple functional assays that measure different downstream signaling events to fully characterize the functional profile of this compound.
-
Experimental Protocols
General Protocol for In Vitro Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled 5-HT1A antagonist (e.g., [3H]WAY-100635), and varying concentrations of this compound.
-
For determining non-specific binding, include a set of wells with an excess of a non-labeled 5-HT1A ligand.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.
-
Visualizations
Caption: Simplified signaling pathway of this compound at pre- and postsynaptic 5-HT1A receptors.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Differential Effects of Serotonin 5-HT1A Receptor Agonists on the Discriminative Stimulus Effects of the 5-HT2A Receptor Agonist 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane in Rats and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Differences in the effects of 5-HT(1A) receptor agonists on forced swimming behavior and brain 5-HT metabolism between low and high aggressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing hERG Channel Block of Naluzotan Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to minimize the hERG (human Ether-à-go-go-Related Gene) channel affinity of Naluzotan analogs. The following information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is hERG channel activity a concern when developing this compound analogs?
The hERG potassium channel is critical for the repolarization phase of the cardiac action potential.[1] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This drug-induced long QT syndrome is a significant safety concern as it can increase the risk of potentially fatal cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][2] Given that compounds structurally similar to this compound, such as Sarizotan, have shown potent hERG channel inhibition, it is a critical liability to assess and mitigate during drug development.[1]
Q2: What are the key structural features of a molecule that typically contribute to hERG channel blockade?
Several physicochemical properties are associated with hERG channel affinity. These include:
-
A basic nitrogen atom: This is a common feature in many hERG inhibitors, as it can become protonated and interact with key residues within the channel pore.
-
High lipophilicity (LogP): Increased lipophilicity can lead to higher concentrations of the compound in the cell membrane, facilitating access to the hERG channel's binding site.
-
Aromatic features: Aromatic rings can form π-π stacking interactions with key aromatic residues in the hERG channel pore, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656).[1]
Q3: What are the primary medicinal chemistry strategies to reduce the hERG liability of my this compound analogs?
To mitigate hERG channel blockade, consider the following strategies:
-
Reduce Basicity (pKa): Lowering the pKa of the basic nitrogen can decrease the proportion of the compound that is protonated at physiological pH, thereby weakening its interaction with the channel.
-
Decrease Lipophilicity: Introducing polar functional groups or reducing the size of hydrophobic regions can lower the compound's affinity for the hERG channel.
-
Modify Aromatic Systems: Altering or removing aromatic rings can disrupt the key π-π stacking interactions within the channel pore.
-
Introduce Steric Hindrance: Adding bulky groups near the basic center can prevent the molecule from optimally fitting into the hERG channel binding pocket.
Q4: At what stage of my research should I start screening for hERG activity?
It is highly recommended to begin screening for hERG liability as early as possible in the drug discovery process.[2] Early identification of potential hERG blockers allows for the implementation of mitigation strategies during lead optimization, saving significant time and resources. High-throughput screening methods can be employed in the early stages, followed by more detailed electrophysiological studies for promising candidates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of hERG channel block by this compound analogs.
Problem 1: High hERG IC50 Variability Between Experiments
Possible Causes:
-
Compound Stickiness: Lipophilic compounds can adhere to plasticware and tubing in automated patch-clamp systems, leading to an underestimation of the effective concentration and thus a right-shifted IC50 value.
-
Incomplete Steady-State Inhibition: Some compounds may require a longer incubation time to reach a steady state of channel block. If the next concentration is applied too soon, the true potency will be underestimated.
-
Voltage Protocol Differences: The potency of some hERG inhibitors is state-dependent (i.e., they bind preferentially to the open or inactivated state of the channel). Different voltage protocols can favor different channel states, leading to variations in measured IC50 values.
-
Cell Line Health and Passage Number: The health and passage number of the hERG-expressing cell line (e.g., HEK293 or CHO cells) can affect channel expression levels and the overall reproducibility of the assay.
Solutions:
-
Use Low-Binding Materials: Whenever possible, use labware made of materials known to have low compound adhesion.
-
Optimize Incubation Times: For each new analog, perform time-course experiments at a single concentration to determine the time required to reach steady-state block.
-
Standardize Voltage Protocols: Ensure that the same voltage protocol is used consistently across all experiments for a given series of analogs.
-
Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure they are healthy and have high viability on the day of the experiment.
Problem 2: My "hERG-Safe" Analog Still Shows Pro-arrhythmic Potential in a More Integrated Assay (e.g., in vivo ECG).
Possible Causes:
-
Active Metabolites: The parent compound may have low hERG affinity, but an active metabolite produced in vivo could be a potent hERG blocker.
-
Multi-channel Effects: The analog may have off-target effects on other cardiac ion channels (e.g., sodium or calcium channels) that can exacerbate the pro-arrhythmic risk, even with modest hERG inhibition.[2]
-
Drug Accumulation: The compound may accumulate in cardiac tissue over time, reaching concentrations that are sufficient to block the hERG channel.
Solutions:
-
Metabolite Profiling: Identify the major metabolites of your lead compounds and test their activity at the hERG channel.
-
Comprehensive Ion Channel Panel: Profile your lead candidates against a panel of key cardiac ion channels to identify any polypharmacology.
-
In vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlate plasma and cardiac tissue concentrations of the compound with ECG changes to understand the exposure-response relationship.
Data Presentation
The following tables provide a representative, hypothetical dataset illustrating the structure-activity relationship (SAR) for a series of this compound analogs designed to minimize hERG block.
Table 1: Physicochemical Properties and hERG Affinity of this compound Analogs
| Compound ID | Modification from this compound/Sarizotan Scaffold | pKa | cLogP | hERG IC50 (nM) |
| Sarizotan | Reference Compound | 8.8 | 3.5 | 183[1] |
| Analog A | Introduction of a hydroxyl group on the piperidine ring | 8.5 | 3.1 | 850 |
| Analog B | Replacement of the benzofuran with a less lipophilic heterocycle | 8.7 | 2.8 | 1500 |
| Analog C | Introduction of a fluorine atom adjacent to the basic nitrogen | 8.2 | 3.6 | 2500 |
| Analog D | Combination of modifications from Analog A and C | 7.9 | 3.2 | >10,000 |
Table 2: Summary of Experimental Conditions for hERG IC50 Determination
| Parameter | Value/Condition |
| Assay Type | Whole-cell patch-clamp electrophysiology[1] |
| Cell Line | HEK293 cells stably expressing the hERG channel[1] |
| Temperature | 37 °C[1] |
| Voltage Protocol | Holding potential: -80 mV; Depolarization to +20 mV; Repolarization to -50 mV to measure tail current[1] |
| Data Analysis | Concentration-response data fitted with a Hill equation to determine IC50[1] |
Experimental Protocols
Protocol 1: Automated Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
This protocol is adapted from methodologies described for assessing hERG inhibition.[1][3]
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the hERG channel under standard conditions.
-
On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Maintain cell viability above 95%.
-
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Test Compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution. The final solvent concentration should not exceed 0.1%.
-
-
Patch-Clamp Procedure:
-
Transfer the cell suspension to the automated patch-clamp system.
-
Initiate the automated process for obtaining whole-cell patch-clamp configurations.
-
Monitor seal resistance (>1 GΩ) and series resistance (<20 MΩ) as quality control criteria.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a depolarizing voltage step from a holding potential of -80 mV to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds to measure the peak tail current, which reflects the number of channels that were open at the end of the depolarizing step.
-
Repeat this voltage protocol at a regular interval (e.g., every 15 seconds) to establish a stable baseline current.
-
-
Compound Application and Analysis:
-
Apply the vehicle control to the cells for a defined period to ensure current stability.
-
Sequentially apply increasing concentrations of the test compound, allowing sufficient time at each concentration for the inhibitory effect to reach a steady state.
-
Measure the percentage of inhibition of the peak tail current at each concentration relative to the baseline.
-
Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to minimizing hERG channel block.
Caption: Medicinal chemistry strategies to reduce hERG affinity.
Caption: Workflow for hERG liability assessment.
Caption: Key interactions in the hERG channel binding site.
References
- 1. Potent hERG channel inhibition by sarizotan, an investigative treatment for Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Naluzotan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the poor oral bioavailability of Naluzotan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an investigational drug belonging to the phenylpiperazine class of compounds. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which has been studied for its potential in treating anxiety and depression.[1] The primary concern with this compound is its low oral bioavailability, which has been reported to be approximately 11% in rats and 16% in dogs.[2] This poor bioavailability can lead to high variability in patient response and may necessitate higher doses, which could increase the risk of side effects.
Q2: What are the likely causes of this compound's poor oral bioavailability?
While specific data for this compound is not publicly available, the poor oral bioavailability of drugs in the phenylpiperazine class often stems from one or more of the following factors:
-
Poor Aqueous Solubility: The drug may not dissolve well in the gastrointestinal fluids, limiting the amount of drug available for absorption.
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[3][4][5]
Based on its chemical structure, this compound is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Q3: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble and/or permeable drugs.[6][7][8] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[9][10]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and enhance absorption via the lymphatic pathway, potentially bypassing some first-pass metabolism.[11][12]
-
Nanotechnology: Formulating the drug as nanoparticles can significantly increase its surface area and saturation solubility.[13]
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure in Preclinical Species
Problem: You are observing low and inconsistent plasma concentrations of this compound in animal studies following oral administration.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Steps | Rationale |
| Poor Dissolution Rate | 1. Conduct in vitro dissolution studies with the current formulation in simulated gastric and intestinal fluids. 2. Experiment with particle size reduction techniques such as nano-milling. 3. Formulate as an amorphous solid dispersion with a hydrophilic polymer. | To determine if the drug is dissolving completely and at an adequate rate. Increasing the surface area or using a higher energy amorphous form can significantly improve dissolution.[5][9] |
| Low Aqueous Solubility | 1. Determine the intrinsic solubility of this compound at different pH values. 2. Explore the use of solubilizing excipients such as surfactants and cyclodextrins in the formulation. 3. Develop a lipid-based formulation , like a Self-Emulsifying Drug Delivery System (SEDDS). | To understand the fundamental solubility limitations. Solubilizing agents can increase the concentration of the drug in solution at the site of absorption. SEDDS can present the drug in a solubilized form.[6][11] |
| Poor Intestinal Permeability | 1. Perform an in vitro permeability assay using a Caco-2 cell monolayer to assess the drug's ability to cross the intestinal barrier.[2][4][14][15] 2. Investigate the potential for efflux transporter involvement by conducting the Caco-2 assay with and without specific inhibitors (e.g., verapamil for P-glycoprotein).[15] | To determine if the drug's absorption is limited by its ability to permeate the intestinal epithelium. Efflux transporters can actively pump the drug back into the intestinal lumen, reducing net absorption. |
| High First-Pass Metabolism | 1. Conduct an in vitro metabolism study using liver microsomes to assess the metabolic stability of this compound.[16][17][18][19] 2. Identify the major metabolites formed. 3. Consider formulation strategies that promote lymphatic absorption , such as lipid-based formulations, to potentially bypass the liver.[11] | To quantify the extent of metabolism in the liver, a primary contributor to the first-pass effect. Understanding the metabolic pathways can inform further drug development. |
Experimental Protocols
Protocol 1: Formulation of this compound as an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol
-
Water bath
-
Rotary evaporator
-
Desiccator
Methodology:
-
Accurately weigh this compound and PVP K30 in various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5).[20]
-
Dissolve the weighed this compound in a minimal amount of ethanol.
-
Add the corresponding amount of PVP K30 to the ethanolic solution of this compound.
-
Stir the mixture until a clear solution is obtained.
-
Evaporate the ethanol using a rotary evaporator with the water bath set to 40-50°C.
-
Once the solvent is fully evaporated and a solid mass is formed, scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Characterize the solid dispersion for its amorphous nature (using techniques like PXRD and DSC) and perform in vitro dissolution studies.[20]
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To determine the intestinal permeability of this compound and investigate the potential for active efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution in HBSS
-
Lucifer yellow (a marker for monolayer integrity)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[15]
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
For the permeability assay, replace the medium in both the apical (AP) and basolateral (BL) chambers with pre-warmed HBSS and incubate for 30 minutes at 37°C.
-
To assess AP to BL permeability, add the this compound solution to the AP chamber and fresh HBSS to the BL chamber.
-
To assess BL to AP permeability (to determine efflux), add the this compound solution to the BL chamber and fresh HBSS to the AP chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux transporters.[15]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a 5-HT1A receptor agonist.
Experimental Workflow for Improving this compound Bioavailability
Caption: A workflow for the development and testing of new this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. japsonline.com [japsonline.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zjps.journals.ekb.eg [zjps.journals.ekb.eg]
- 13. csmres.co.uk [csmres.co.uk]
- 14. enamine.net [enamine.net]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 20. jddtonline.info [jddtonline.info]
Naluzotan Stability and Storage: A Technical Support Resource
Disclaimer: Naluzotan is a compound for which extensive public stability data is limited due to the discontinuation of its clinical development.[1] The following information is curated to provide researchers, scientists, and drug development professionals with a comprehensive guide based on general principles of pharmaceutical stability testing, information on its chemical class (phenylpiperazine), and available data for analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For routine laboratory use, it is recommended to store this compound powder at -20°C for long-term stability (up to 3 years). For shorter periods, storage at 4°C is acceptable (up to 2 years). If this compound is dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, compounds of the phenylpiperazine class are known to be susceptible to certain types of degradation.[2] Potential degradation pathways could include:
-
Hydrolysis: The amide and sulfonamide linkages in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The piperazine ring and other nitrogen- and sulfur-containing functional groups can be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of photolabile compounds.
Q3: What analytical techniques are suitable for assessing this compound stability?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for quantifying the parent compound and detecting degradation products.[3] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Contamination of sample or mobile phase; Degradation of the sample. | Ensure proper cleaning of all equipment. Prepare fresh mobile phase and samples. If degradation is suspected, store samples at a lower temperature and protect from light. |
| Loss of this compound peak area over time | Instability under the current storage or experimental conditions. | Review storage conditions. For solutions, consider using a different solvent or adjusting the pH. If working at elevated temperatures, reduce the temperature or duration of the experiment. |
| Inconsistent results between replicates | Improper sample preparation; Instrument variability. | Ensure accurate and consistent sample preparation techniques. Check the performance of the analytical instrument (e.g., injector precision, detector stability). |
| Precipitation of this compound in solution | Poor solubility in the chosen solvent; Change in temperature or pH. | Select a more suitable solvent. Consider the use of co-solvents or adjusting the pH to improve solubility. Ensure the storage temperature is appropriate to maintain solubility. |
Stability Data Summary
Note: The following tables are illustrative templates based on general stability testing guidelines. Specific quantitative data for this compound is not publicly available.
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 2: Example Forced Degradation Study Results for a Phenylpiperazine Analog (Illustrative)
| Stress Condition | Duration | Assay (% Initial) | Major Degradant (% Peak Area) |
| 0.1 M HCl | 24 hours | 85.2% | 10.5% (Hydrolytic Product A) |
| 0.1 M NaOH | 24 hours | 78.9% | 15.3% (Hydrolytic Product B) |
| 1% H₂O₂ | 12 hours | 90.1% | 5.8% (Oxidative Product C) |
| Heat (80°C) | 48 hours | 95.5% | 2.1% (Thermal Degradant D) |
| Light (ICH Q1B) | 10 days | 92.3% | 4.7% (Photolytic Product E) |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid drug substance and a solution at 80°C.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples from the forced degradation study to ensure separation of degradant peaks from the main this compound peak.
Visualizations
References
Technical Support Center: Managing Naluzotan Tachyphylaxis in Chronic Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on anticipating, identifying, and adjusting for tachyphylaxis associated with the chronic administration of Naluzotan, a selective 5-HT1A receptor partial agonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is tachyphylaxis a concern in chronic studies?
This compound is a selective partial agonist for the serotonin 1A (5-HT1A) receptor that has been investigated for generalized anxiety disorder and major depressive disorder.[1][2] Tachyphylaxis, a rapid decrease in response to a drug following repeated administration, is a significant concern in chronic studies involving G-protein coupled receptor (GPCR) agonists like this compound. This phenomenon can lead to a reduction in therapeutic efficacy over time. The underlying mechanism is primarily GPCR desensitization, a process involving receptor phosphorylation, arrestin binding, and subsequent receptor internalization or downregulation.[3][4][5]
Q2: How can we detect the onset of this compound-induced tachyphylaxis in our experimental model?
Detecting tachyphylaxis involves monitoring key response indicators over the course of chronic this compound administration. A significant and progressive reduction in these indicators at a consistent dosage suggests the development of tachyphylaxis. Key indicators can be behavioral, physiological, or cellular. For example, in rodent models, a diminished anxiolytic or antidepressant-like behavioral response to this compound over time would be a primary indicator.
Q3: What are the molecular mechanisms underlying tachyphylaxis to 5-HT1A receptor agonists like this compound?
The primary molecular mechanism is GPCR desensitization. Upon sustained activation by an agonist, the 5-HT1A receptor is phosphorylated by G-protein coupled receptor kinases (GRKs).[4][5] This phosphorylation increases the receptor's affinity for β-arrestin.[5] The binding of β-arrestin sterically hinders the coupling of the receptor to its G-protein, thereby dampening the downstream signaling cascade.[3][4] This β-arrestin binding also targets the receptor for internalization into endosomes, temporarily removing it from the cell surface.[4] For long-term desensitization, these internalized receptors may be targeted for degradation, leading to a net loss of cellular receptors, a process known as downregulation.[5]
Troubleshooting Guides
Issue: Diminishing behavioral or physiological response to this compound in a chronic study.
Possible Cause: Development of tachyphylaxis due to 5-HT1A receptor desensitization and downregulation.
Troubleshooting Steps:
-
Confirm Tachyphylaxis:
-
Dose-Response Challenge: Conduct a dose-response study at various time points during the chronic administration period. A rightward shift in the dose-response curve is indicative of tachyphylaxis.
-
Washout Period: Introduce a drug-free period and then re-challenge with this compound. A partial or full restoration of the response after the washout period suggests receptor recycling and resensitization.
-
-
Investigate Molecular Mechanisms:
-
Receptor Binding Assays: Quantify the number of 5-HT1A receptors (Bmax) and their affinity (Kd) in relevant brain regions (e.g., hippocampus, raphe nuclei) from a subset of chronically treated and control animals. A significant decrease in Bmax in the treated group would confirm receptor downregulation.
-
Western Blot Analysis: Measure the levels of key signaling proteins, such as phosphorylated GRKs and membrane-bound vs. cytosolic β-arrestin, to assess the state of the desensitization machinery.
-
-
Protocol Adjustments:
-
Intermittent Dosing: Consider switching from continuous to an intermittent dosing schedule. This can provide a "drug holiday" allowing for receptor resensitization.
-
Dose Titration: If feasible within the experimental design, a gradual upward titration of the this compound dose may be required to maintain the desired level of receptor activation. However, this may also accelerate desensitization.
-
Combination Therapy: Explore the co-administration of agents that may mitigate tachyphylaxis, although this would constitute a new experimental arm.
-
Experimental Protocols
Protocol 1: In Vivo Microdialysis to Assess 5-HT1A Autoreceptor Desensitization
This protocol is adapted from studies on other 5-HT1A agonists and is designed to measure the functional status of presynaptic 5-HT1A autoreceptors, which regulate serotonin release.[6]
-
Animal Model: Male Sprague-Dawley rats.
-
Chronic Treatment: Administer this compound or vehicle control for a predetermined period (e.g., 7, 14, or 21 days) via osmotic mini-pumps for continuous delivery.
-
Surgical Implantation: Implant a microdialysis guide cannula targeting the dorsal raphe nucleus or hippocampus. Allow for a post-surgical recovery period.
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples to measure basal extracellular serotonin levels.
-
Administer a challenge dose of a 5-HT1A agonist (e.g., buspirone or this compound itself).[6]
-
Collect subsequent dialysate samples and analyze for serotonin concentration using HPLC with electrochemical detection.
-
-
Data Analysis: In control animals, the agonist challenge should suppress serotonin release. In animals with desensitized autoreceptors due to chronic this compound treatment, this suppressive effect will be significantly attenuated.[6]
Protocol 2: Radioligand Binding Assay for 5-HT1A Receptor Density (Bmax)
This protocol determines the density of 5-HT1A receptors in brain tissue.
-
Tissue Preparation:
-
Following chronic treatment with this compound or vehicle, euthanize animals and rapidly dissect brain regions of interest (e.g., hippocampus, cortex).
-
Homogenize tissues in an appropriate buffer.
-
Prepare crude membrane fractions by centrifugation.
-
-
Binding Assay:
-
Incubate membrane preparations with a saturating concentration of a radiolabeled 5-HT1A antagonist (e.g., [³H]WAY-100635) in the presence and absence of a high concentration of a non-radiolabeled competitor to determine non-specific binding.
-
Perform saturation binding experiments using increasing concentrations of the radioligand to determine both Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
-
Data Analysis:
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Analyze the data using non-linear regression (e.g., Scatchard analysis) to calculate Bmax and Kd. A lower Bmax in the this compound-treated group indicates receptor downregulation.
-
Quantitative Data Summary
The following tables are illustrative examples based on typical findings for 5-HT1A agonists, as specific published data for this compound tachyphylaxis is limited.
Table 1: Hypothetical Effect of Chronic this compound on 5-HT1A Receptor Density (Bmax)
| Brain Region | Treatment Group | Bmax (fmol/mg protein) | % Change from Control |
| Hippocampus | Vehicle Control | 150 ± 12 | - |
| Chronic this compound | 95 ± 10 | ↓ 36.7% | |
| Dorsal Raphe | Vehicle Control | 210 ± 18 | - |
| Chronic this compound | 130 ± 15 | ↓ 38.1% |
Table 2: Hypothetical Attenuation of Serotonin Release Inhibition by a 5-HT1A Agonist Challenge After Chronic this compound Treatment
| Treatment Group | Agonist Challenge | Serotonin Release (% of Baseline) |
| Vehicle Control | Buspirone (10 mg/kg) | 35 ± 5% |
| Chronic this compound | Buspirone (10 mg/kg) | 75 ± 8% |
Visualizations
Caption: Agonist-induced 5-HT1A receptor desensitization pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 4. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid desensitization of somatodendritic 5-HT1A receptors by chronic administration of the high-efficacy 5-HT1A agonist, F13714: a microdialysis study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Naluzotan and Buspirone: 5-HT1A Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-HT1A receptor agonism of two compounds: naluzotan and buspirone. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Introduction to 5-HT1A Receptor Agonists
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the treatment of anxiety and depressive disorders. Agonists of this receptor modulate serotonergic neurotransmission, leading to therapeutic effects. Buspirone is a well-established anxiolytic that acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors. This compound is a novel compound that has been characterized as a potent 5-HT1A receptor agonist. This guide will delve into a detailed comparison of their pharmacological properties at this critical receptor.
Quantitative Comparison of 5-HT1A Receptor Agonism
The following table summarizes the key quantitative parameters that define the interaction of this compound and buspirone with the 5-HT1A receptor. These parameters include binding affinity (Ki), potency (EC50/IC50), and efficacy (Emax), which collectively describe the strength of binding, the concentration required to elicit a half-maximal response, and the maximum possible response, respectively.
| Parameter | This compound | Buspirone | Reference Compound (e.g., 8-OH-DPAT) |
| Binding Affinity (Ki) | 5.1 nM[1] | ~31.6 nM (pK i, 7.50)[2] | Not specified |
| Potency (EC50/IC50) | ~20 nM (EC50, in vitro cell-based functional assay)[1] | 15 - 186 nM (EC50, from 6 assays)[3]; 48.4 µM (EC50, inhibition of tyrosine hydroxylation)[4] | Not specified |
| Efficacy (Emax) | Full Agonist[1] | Partial Agonist (postsynaptic); Full Agonist (presynaptic)[5] | Not specified |
Note: The reported values can vary between different experimental setups, cell types, and assay conditions. It is crucial to consider the specific experimental context when comparing these values.
Understanding Efficacy: Full vs. Partial Agonism
The distinction between a full and a partial agonist is critical for understanding the potential therapeutic profile of a drug.
-
Full Agonists , like this compound is reported to be, can elicit the maximum possible response from the receptor system (Emax = 100%)[6][7][8].
-
Partial Agonists , such as buspirone at postsynaptic receptors, produce a submaximal response even at saturating concentrations (Emax < 100%)[6][7][8]. In the presence of a full agonist, a partial agonist can act as a competitive antagonist, reducing the overall response[9].
The differential activity of buspirone at presynaptic versus postsynaptic 5-HT1A receptors contributes to its complex pharmacological profile.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize 5-HT1A receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor.
-
Membrane Preparation: Membranes from cells or tissues expressing the 5-HT1A receptor are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or buspirone).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the 5-HT1A receptor and associated G-proteins are prepared.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (this compound or buspirone) in the presence of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins, which is proportional to receptor activation, is measured by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the agonist.
cAMP Accumulation Assay
This assay measures the downstream effect of 5-HT1A receptor activation on the second messenger cyclic AMP (cAMP).
-
Cell Culture: Whole cells expressing the 5-HT1A receptor are cultured.
-
Stimulation: The cells are first treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels. Subsequently, varying concentrations of the 5-HT1A agonist (this compound or buspirone) are added.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified, and dose-response curves are used to determine the EC50 and Emax values.
Conclusion
This compound and buspirone both exhibit potent agonism at the 5-HT1A receptor, a key target for anxiolytic and antidepressant therapies. This compound is characterized as a high-affinity, full agonist, suggesting it can produce a maximal response at the receptor. In contrast, buspirone acts as a partial agonist at postsynaptic 5-HT1A receptors, which may contribute to its favorable side-effect profile by providing a modulatory rather than a maximal effect. The choice between a full and a partial agonist for therapeutic development depends on the desired clinical outcome, with full agonists potentially offering greater efficacy and partial agonists providing a more balanced and potentially safer pharmacological action. The experimental protocols and data presented in this guide offer a framework for the continued investigation and comparison of these and other 5-HT1A receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. courses.edx.org [courses.edx.org]
- 7. courses.edx.org [courses.edx.org]
- 8. google.com [google.com]
- 9. derangedphysiology.com [derangedphysiology.com]
Validating Naluzotan's Selectivity for the 5-HT1A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naluzotan's selectivity for the serotonin 1A (5-HT1A) receptor against other notable 5-HT1A receptor ligands: Buspirone, Flesinoxan, and Lecozotan. The following sections present quantitative binding affinity and functional activity data, detailed experimental protocols, and visualizations of the key signaling pathways to offer an objective evaluation of this compound's performance.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a compound is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the binding affinities (Ki, in nM) of this compound and comparator compounds across a panel of serotonin (5-HT) and other relevant G-protein coupled receptors (GPCRs). A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (PRX-00023) | Buspirone | Flesinoxan | Lecozotan (SRA-333) |
| 5-HT1A | 5.1 [1] | 14.6[2] | ~1.28 | Potent Antagonist |
| 5-HT2A | No significant binding | 54[2] | >1000 | Data Not Available |
| 5-HT2C | No significant binding | 130[2] | >1000 | Data Not Available |
| 5-HT7 | No significant binding | 360[2] | Data Not Available | Data Not Available |
| Dopamine D2 | Data Not Available | 484[3] | >1000 | Data Not Available |
| α1-Adrenergic | No significant binding | Data Not Available | >1000 | Data Not Available |
| α2-Adrenergic | No significant binding | Data Not Available | Data Not Available | Data Not Available |
| Sigma | 100[1] | Data Not Available | Data Not Available | Data Not Available |
Note: Some Ki values for Flesinoxan and Lecozotan were not available in the public domain and are noted as "Data Not Available." Lecozotan is consistently described as a potent and selective 5-HT1A antagonist.[4]
Based on the available data, this compound demonstrates high affinity for the 5-HT1A receptor with a Ki value of 5.1 nM.[1] Notably, it is reported to have no significant binding to other serotonin receptors or α1/α2-adrenergic receptors, indicating a high degree of selectivity.[5] Buspirone, a clinically used anxiolytic, shows high affinity for the 5-HT1A receptor but also interacts with other serotonin and dopamine receptors. Flesinoxan also exhibits high 5-HT1A receptor affinity and selectivity against the D2 receptor.
Functional Activity at the 5-HT1A Receptor
Beyond binding affinity, the functional activity of a ligand at its target receptor is crucial. The following table summarizes the functional potencies (EC50 or IC50, in nM) and intrinsic activities of the compounds at the 5-HT1A receptor.
| Compound | Functional Assay | Potency (EC50/IC50, nM) | Intrinsic Activity |
| This compound | Cell-based functional assay | 20 (EC50)[1] | Full Agonist[1] |
| Buspirone | Tyrosine Hydroxylation Inhibition | 48,400 (EC50)[6] | Partial Agonist[2] |
| Flesinoxan | [35S]GTPγS Binding | Data Not Available | Full Agonist |
| Lecozotan | In vitro functional assays | Data Not Available | Antagonist[4] |
This compound behaves as a full agonist at the 5-HT1A receptor with an EC50 of 20 nM in a cell-based functional assay.[1] In contrast, Buspirone is a partial agonist.[2] Flesinoxan is characterized as a full agonist, while Lecozotan is a potent antagonist at the 5-HT1A receptor.[4]
Experimental Protocols
To ensure transparency and reproducibility, the following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
[35S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound by measuring G-protein activation.
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the 5-HT1A receptor.
-
Incubation: Incubate the membranes with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation: Separate the membrane-bound [35S]GTPγS from the free form by filtration.
-
Quantification: Measure the amount of radioactivity on the filters.
-
Data Analysis: The increase in [35S]GTPγS binding in the presence of the test compound indicates agonist activity. The EC50 (concentration for 50% of maximal stimulation) is determined. For antagonists, the assay is performed in the presence of a known agonist, and the IC50 (concentration for 50% inhibition of agonist response) is calculated.
cAMP Functional Assay
Objective: To assess the functional activity of a compound by measuring its effect on adenylyl cyclase activity.
Protocol:
-
Cell Culture: Use cells stably expressing the 5-HT1A receptor.
-
Forskolin Stimulation: Treat the cells with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
-
Compound Treatment: Simultaneously treat the cells with varying concentrations of the test compound.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: For 5-HT1A agonists (coupled to Gi/o), a decrease in forskolin-stimulated cAMP levels is observed. The IC50 value is determined. For antagonists, the ability to block the inhibitory effect of a known agonist is measured.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway. Upon activation by an agonist like this compound, the receptor initiates a cascade of intracellular events.
5-HT1A Receptor Signaling Cascade
Caption: Major signaling pathways activated by the 5-HT1A receptor.
Activation of the 5-HT1A receptor leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of Protein Kinase A (PKA). The Gβγ subunit can activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which are involved in cell survival, growth, and gene expression. The Gβγ subunit can also directly modulate ion channels, leading to a decrease in neuronal excitability.
Conclusion
The available data strongly support the characterization of this compound as a potent and highly selective full agonist for the 5-HT1A receptor. Its high affinity for the target receptor, coupled with a lack of significant binding to other tested serotonin, adrenergic, and dopaminergic receptors, distinguishes it from less selective compounds like Buspirone. This high selectivity profile suggests a lower potential for off-target side effects. The comprehensive data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to evaluate this compound's potential as a therapeutic agent targeting the 5-HT1A receptor. Further studies with a broader binding panel would be beneficial to fully elucidate its selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Naluzotan and Full 5-HT1A Agonists: A Guide for Researchers
This guide provides a detailed comparative analysis of the pharmacological properties of Naluzotan (PRX-00023) and prototypical full 5-HT1A receptor agonists. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of binding affinities, functional activities, and downstream signaling pathways supported by experimental data and detailed methodologies.
Introduction
The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a well-established target for therapeutic intervention in neuropsychiatric disorders such as anxiety and depression.[1] Ligands for this receptor are classified based on their intrinsic activity, ranging from full agonists that elicit a maximal receptor response to partial agonists that produce a submaximal response, and antagonists that block receptor activity. This compound is a selective and potent 5-HT1A receptor ligand that has been investigated for the treatment of generalized anxiety disorder and major depressive disorder.[2] Its classification as a partial or full agonist has been subject to some variability in the literature, highlighting the importance of direct comparative studies.[2][3] This guide aims to provide a clear comparison between this compound and well-characterized full 5-HT1A agonists, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and Befiradol (F13640, NLX-112), to aid in the understanding of their distinct pharmacological profiles.
Data Presentation: Quantitative Pharmacological Comparison
The following tables summarize the quantitative data for this compound and representative full 5-HT1A agonists. It is important to note that these values are compiled from various sources and experimental conditions may differ. Direct comparison is most accurate when data is generated head-to-head within the same study.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound (PRX-00023) | [³H]8-OH-DPAT | Recombinant h5-HT1A | 5.1 | ~20 | [3] |
| 8-OH-DPAT | [³H]8-OH-DPAT | Rat Hippocampus | ~1 | - | [4] |
| [³H]WAY-100635 | Recombinant h5-HT1A | 1.9 | - | [4] | |
| Befiradol (F13640) | [¹⁸F]F13640 | Human Brain | Nanomolar Kᵢ | - | [3] |
| [³H]8-OH-DPAT | Recombinant h5-HT1A | ~1 | - | [5] |
Table 2: 5-HT1A Receptor Functional Activity (cAMP Inhibition)
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% of Full Agonist) | Reference |
| This compound (PRX-00023) | cAMP accumulation | Not specified | 20 | Stated as "full agonist" in this assay | [3] |
| 8-OH-DPAT (R-enantiomer) | Forskolin-stimulated cAMP | Rat Hippocampus | - | ~100% (relative to 5-HT) | [6] |
| Befiradol (F13640) | cAMP accumulation | HEK293A cells (ΔGs) | 2.3 | 85% (relative to serotonin) | [7] |
Note on this compound's functional activity: While MedChemExpress describes this compound as behaving like a full agonist in an in vitro cell-based functional assay, other sources, including Wikipedia, classify it as a partial agonist.[2][3] The lack of publicly available primary data directly comparing its Emax to a standard full agonist like 8-OH-DPAT or serotonin in a specific assay makes a definitive classification challenging. The "full agonist" behavior may be specific to the particular cell line and assay conditions used.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT1A receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]8-OH-DPAT) from the 5-HT1A receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.[5]
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[5]
-
-
Assay Procedure:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]8-OH-DPAT, typically at a concentration close to its K₋) and varying concentrations of the unlabeled test compound.[7]
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin).[7]
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.[5]
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[5]
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀).
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Adenylyl Cyclase Functional Assay
Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of a test compound at the 5-HT1A receptor by measuring its effect on cAMP levels.
Principle: 5-HT1A receptors are coupled to the inhibitory G-protein, Gᵢ/ₒ, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
Detailed Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Culture cells to an appropriate confluency in a multi-well plate.
-
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.[4]
-
Cells are then treated with varying concentrations of the test compound (e.g., this compound or a full agonist).
-
The reaction is incubated for a specific time (e.g., 15-30 minutes) at 37°C.
-
The reaction is terminated, and the cells are lysed.
-
-
cAMP Quantification:
-
Intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
The concentration of the test compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production is determined (EC₅₀).
-
The maximal inhibition (Eₘₐₓ) is determined and compared to that of a standard full agonist (e.g., serotonin or 8-OH-DPAT) to classify the compound as a full or partial agonist.
-
Signaling Pathways
Activation of the 5-HT1A receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, while non-canonical pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, are also engaged.
Canonical Gᵢ-Coupled Signaling Pathway
Upon agonist binding, the 5-HT1A receptor undergoes a conformational change, leading to the activation of its associated Gᵢ/ₒ protein. The activated Gαᵢ subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased production of cAMP. This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).
A full agonist will produce the maximum possible inhibition of adenylyl cyclase, leading to the lowest achievable levels of cAMP. In contrast, a partial agonist will only partially inhibit the enzyme, resulting in a level of cAMP that is higher than that achieved by a full agonist but lower than the basal stimulated level.
MAPK/ERK Signaling Pathway
In addition to the canonical pathway, 5-HT1A receptor activation can also lead to the phosphorylation and activation of the ERK pathway. This signaling cascade is implicated in cellular processes such as gene expression, proliferation, and differentiation. The activation of ERK by 5-HT1A receptors can be mediated by the Gβγ subunit of the G-protein, which can activate a series of downstream kinases.
The degree of ERK activation may differ between full and partial agonists, potentially contributing to their distinct therapeutic and side-effect profiles. Some studies suggest that biased agonists, which preferentially activate certain downstream pathways over others, may offer therapeutic advantages.
Conclusion
This compound is a potent and selective 5-HT1A receptor ligand with a pharmacological profile that has been characterized with some ambiguity regarding its intrinsic activity. While some data suggests it can act as a full agonist in certain in vitro systems, it is more commonly referred to as a partial agonist. A definitive characterization of its Emax relative to established full agonists like 8-OH-DPAT and Befiradol in a standardized panel of functional assays would be beneficial for the research community. Understanding the subtle differences in signaling pathways activated by full versus partial agonists is crucial for the rational design of novel therapeutics with improved efficacy and tolerability for the treatment of CNS disorders. This guide provides a framework for such a comparative analysis, emphasizing the importance of standardized experimental protocols and comprehensive data reporting.
References
- 1. Intrinsic activity of enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin and its analogs at 5-hydroxytryptamine1A receptors that are negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, display ketamine-like RAAD and anti-TRD activities in rat CMS models - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Naluzotan's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of Naluzotan (PRX-00023), a selective 5-HT1A receptor partial agonist, with the established anxiolytic agent, Buspirone. While the clinical development of this compound for generalized anxiety disorder and major depressive disorder was discontinued due to lack of significant superiority over placebo, its preclinical data offers valuable insights for researchers in the field of serotonergic drug discovery.[1] This document summarizes available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathway and experimental workflows.
Comparative Efficacy in a Preclinical Model of Anxiety
This compound's anxiolytic potential was evaluated in vivo using the neonatal ultrasonic vocalization (USV) model in rats. This model is a well-established paradigm for assessing the efficacy of anxiolytic compounds, as rat pups separated from their mother emit ultrasonic vocalizations that are indicative of distress and anxiety. The data below compares the effects of this compound and the established 5-HT1A agonist, Buspirone, in this model.
| Compound | Dose Range (mg/kg, i.p.) | Outcome in Ultrasonic Vocalization (USV) Assay | Sedative Effects | Reference |
| This compound | 0.01 - 0.05 | Significantly reduced USV rates | Not observed at effective doses | [2] |
| Buspirone | Not specified in snippet | Used as a comparator | Not specified | [2] |
Mechanism of Action: The 5-HT1A Receptor Signaling Pathway
This compound acts as a selective and potent partial agonist at the 5-HT1A receptor.[1] Upon binding, it modulates the activity of the G protein-coupled 5-HT1A receptor, which is primarily coupled to the Gαi/o subunit. This interaction initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability, contributing to its anxiolytic and antidepressant effects.
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional potency (EC50) of this compound at the 5-HT1A receptor.
Methodology:
-
Receptor Binding Assay:
-
Cell membranes expressing the human 5-HT1A receptor are incubated with a radiolabeled ligand (e.g., [3H]8-OH-DPAT).
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
The amount of bound radioactivity is measured, and the inhibition constant (Ki) is calculated, which represents the concentration of this compound required to displace 50% of the radioligand. This compound has a Ki of approximately 5.1 nM for the 5-HT1A receptor.[2]
-
-
Functional Assay (e.g., GTPγS Binding Assay):
-
Cell membranes expressing the 5-HT1A receptor are incubated with [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Upon agonist binding to the receptor and subsequent G-protein activation, [35S]GTPγS binds to the Gα subunit.
-
The amount of bound [35S]GTPγS is measured at various concentrations of this compound to determine the EC50, which is the concentration that produces 50% of the maximal response. This compound behaves as a full agonist in in vitro cell-based functional assays with an EC50 of 20 nM.[2]
-
In Vivo Neonatal Ultrasonic Vocalization (USV) Assay
Objective: To assess the anxiolytic-like effects of this compound in a preclinical model of anxiety.
Methodology:
-
Animals: Rat pups are used for this assay.
-
Procedure:
-
Pups are separated from their dam and littermates and placed in an isolated, temperature-controlled chamber.
-
A baseline period of ultrasonic vocalizations is recorded using a specialized microphone and software.
-
Pups are administered this compound (e.g., 0.01-0.05 mg/kg, i.p.) or a vehicle control.[2]
-
Following a predetermined pretreatment time, USVs are recorded for a specified duration.
-
-
Data Analysis: The rate and number of USVs are quantified and compared between the drug-treated and vehicle-treated groups to determine the effect of the compound on anxiety-like behavior.
-
Controls: A positive control, such as a known anxiolytic like Buspirone, is often included for comparison.
Conclusion
The available preclinical data for this compound demonstrates its activity as a potent 5-HT1A receptor agonist with anxiolytic-like effects in the neonatal ultrasonic vocalization model in rats. While its clinical development was halted, the in vivo and in vitro data provide a valuable reference point for researchers working on the next generation of serotonergic therapeutics. The experimental protocols detailed herein represent standard methods for the preclinical validation of compounds targeting the 5-HT1A receptor. Further research in this area may build upon the lessons learned from the development of agents like this compound to create more effective treatments for anxiety and depressive disorders.
References
A Comparative Guide to the In Vitro and In Vivo Potency of Naluzotan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo potency of Naluzotan, a selective 5-HT1A receptor agonist, with other relevant compounds, Buspirone and Vilazodone. The information is compiled from various preclinical studies to offer an objective overview supported by experimental data.
Introduction to this compound
This compound (PRX-00023) is a phenylpiperazine derivative that acts as a potent and selective partial agonist at the serotonin 5-HT1A receptor.[1] It was investigated for the treatment of generalized anxiety disorder (GAD) and major depressive disorder (MDD).[1] Although its clinical development was discontinued due to insufficient superiority over placebo, its pharmacological profile remains of interest to researchers studying serotonergic neurotransmission and developing novel CNS therapies.[1] This guide compares its potency to Buspirone, a well-established anxiolytic and 5-HT1A partial agonist, and Vilazodone, a dual-action antidepressant that combines 5-HT1A partial agonism with selective serotonin reuptake inhibition (SSRI).[2][3]
In Vitro Potency Comparison
The in vitro potency of these compounds is primarily assessed through their binding affinity to the 5-HT1A receptor and their functional activity in cell-based assays.
Table 1: In Vitro 5-HT1A Receptor Binding Affinity and Functional Activity
| Compound | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Functional Activity (EC50, nM) | Receptor/System |
| This compound | 5.1 | ~20 | 20 | Human 5-HT1A |
| Buspirone | 25 | 24 | - | Rat Hippocampal 5-HT1A |
| Vilazodone | 0.2 (h5-HT1A) | 0.2 (h5-HT1A), 0.5 (SERT) | 9.0 (h5-HT1A, full agonist vs 5-HT) | Human 5-HT1A, SERT |
Data compiled from multiple sources.[2][4][5]
In Vivo Potency Comparison
The in vivo potency is evaluated in animal models of anxiety and depression, which predict the therapeutic potential of the compounds in humans.
Table 2: In Vivo Efficacy in Animal Models of Anxiety and Depression
| Compound | Animal Model | Behavioral Endpoint | Effective Dose |
| This compound | Rat Ultrasonic Vocalization | Reduction in USV rates | 0.01-0.05 mg/kg, i.p. |
| Buspirone | Mouse Elevated Plus Maze | Increased time in open arms | 1.25-5.0 mg/kg |
| Mouse Forced Swim Test | Increased immobility | 3-10 mg/kg, i.p. | |
| Vilazodone | Rat Forced Swim Test | Reduced immobility | 1 mg/kg, i.p. |
| Mouse Tail Suspension Test | Reduced immobility | 30 and 55 mg/kg, p.o. |
Data compiled from multiple sources.[2][6][7]
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a specific receptor by competing with a radioactively labeled ligand.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor or from specific brain regions (e.g., rat hippocampus).[8]
-
Incubation: Membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]8-OH-DPAT for agonists or [³H]WAY-100635 for antagonists) and varying concentrations of the test compound.[9]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[8]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[8]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]
cAMP Functional Assay (for EC50/IC50 determination)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation. Since the 5-HT1A receptor is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
General Protocol:
-
Cell Culture: Cells (e.g., CHO-K1) stably expressing the human 5-HT1A receptor are cultured.[4]
-
Stimulation: Cells are pre-treated with forskolin (to stimulate cAMP production) and then incubated with varying concentrations of the test compound.[3]
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP assay or a GloSensor cAMP assay.[11][12]
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) or the concentration of the antagonist that inhibits 50% of the agonist response (IC50) is determined.[4]
Forced Swim Test (FST)
The FST is a behavioral test used to assess antidepressant-like activity in rodents.
General Protocol:
-
Apparatus: A transparent cylindrical tank is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[13]
-
Procedure: Mice or rats are placed in the water for a 6-minute session.[14]
-
Scoring: The duration of immobility (floating passively) during the last 4 minutes of the test is recorded.[15]
-
Drug Administration: Test compounds are administered at various doses and time points before the test.[2] Antidepressant compounds are expected to decrease the duration of immobility.[13]
Tail Suspension Test (TST)
The TST is another common behavioral test for screening potential antidepressant drugs in mice.
General Protocol:
-
Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, preventing them from escaping or holding onto surfaces.[16]
-
Procedure: The test is typically conducted for a 6-minute duration.[17]
-
Scoring: The total time the mouse remains immobile is recorded.[18]
-
Drug Administration: Test compounds are administered prior to the test.[7] A decrease in immobility time is indicative of antidepressant-like effects.
Visualizations
Caption: 5-HT1A receptor signaling pathway activated by this compound.
Caption: Workflow for in vitro potency evaluation.
Caption: Workflow for in vivo potency evaluation.
References
- 1. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Anxiolytic Effects of Buspirone and MTEP in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. lasa.co.uk [lasa.co.uk]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 18. Tail suspension test to evaluate the antidepressant activity of experimental drugs | Bangladesh Journal of Pharmacology [banglajol.info]
A Preclinical Efficacy Showdown: Naluzotan vs. SSRIs in Animal Models
For drug development professionals and researchers, understanding the preclinical efficacy of novel compounds compared to established treatments is paramount. This guide provides an objective comparison of naluzotan (PRX-00023), a selective 5-HT1A receptor partial agonist, and Selective Serotonin Reuptake Inhibitors (SSRIs), the cornerstone of antidepressant and anxiolytic therapy. The comparison is drawn from their distinct mechanisms of action and performance in key animal models of depression and anxiety.
While SSRIs have a vast and well-documented profile in various rodent models, publicly available data on this compound's efficacy in these specific paradigms is notably scarce. Its development was discontinued after clinical trials failed to demonstrate significant superiority over placebo.[1][2][3] This guide synthesizes the available preclinical information to provide a comparative perspective.
Contrasting Mechanisms of Action
This compound and SSRIs modulate the serotonin system through fundamentally different pathways. This compound directly stimulates 5-HT1A receptors, while SSRIs indirectly increase the overall availability of serotonin at the synapse.
-
This compound: As a selective and potent partial agonist, this compound directly binds to and activates 5-HT1A receptors.[1][2] These receptors are located both presynaptically on serotonin neurons (autoreceptors) in the raphe nuclei and postsynaptically in cortical and limbic regions.[4][5][6] Activation of presynaptic autoreceptors provides a negative feedback signal that reduces serotonin neuron firing, while activation of postsynaptic receptors is believed to mediate therapeutic effects.[4][5]
-
SSRIs: This class of drugs, including fluoxetine and sertraline, functions by blocking the serotonin transporter (SERT).[7][8] This inhibition prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, leading to an increased concentration of serotonin available to stimulate all postsynaptic receptors.[7][9] The therapeutic effect of SSRIs is associated with downstream neuroadaptive changes, including the desensitization of 5-HT1A autoreceptors, which occurs over several weeks of treatment.[4][7]
Efficacy in Animal Models of Depression
The Forced Swim Test (FST) is a primary screening tool for potential antidepressant efficacy, measuring a rodent's immobility time when placed in an inescapable cylinder of water. A reduction in immobility is interpreted as an antidepressant-like effect.
While extensive data exists for SSRIs, no peer-reviewed studies presenting data for this compound in the FST could be identified. SSRIs consistently and dose-dependently decrease immobility time, although the effect can vary by specific compound and treatment duration (acute vs. chronic).[10][11][12][13]
Data Presentation: Forced Swim Test (FST)
Table 1: Representative Efficacy of SSRIs in the Rodent Forced Swim Test
| Compound | Species | Dose (mg/kg) | Administration | Change in Immobility Time | Reference |
|---|---|---|---|---|---|
| Fluoxetine | Rat | 1-5 | Chronic (14 days) | ↓ Significant Decrease | [10] |
| Fluoxetine | Rat | 20 | Acute | ↓ Significant Decrease | [12] |
| Desipramine (TCA) | Rat | 1-5 | Chronic (14 days) | ↓ Significant Decrease | [10] |
Note: Data for this compound in this model is not publicly available.
Experimental Protocol: Forced Swim Test (FST) for Mice
This protocol describes a common method for conducting the FST.[14][15]
-
Apparatus: A transparent glass or Plexiglas cylinder (e.g., 30 cm height, 20 cm diameter) is filled with water (24-30°C) to a depth (e.g., 15 cm) where the mouse cannot touch the bottom with its tail or paws.[15][16]
-
Acclimation: Animals are brought to the testing room at least 30-45 minutes before the test to habituate.[14][17]
-
Procedure: Each mouse is gently placed into the water-filled cylinder.
-
Test Duration: The session is typically recorded for a total of six minutes.[14][15]
-
Behavioral Scoring: The initial two minutes are often considered a pre-test or habituation period. During the final four minutes, the duration of immobility is scored. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[14][18]
-
Post-Test: After the test, the animal is removed, gently dried, and placed in a warm environment before being returned to its home cage.[16][19]
Efficacy in Animal Models of Anxiety
The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. The test relies on the animal's natural aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Again, specific data for this compound in the EPM is not available in the published literature. The effects of SSRIs in the EPM are complex; acute administration can sometimes produce anxiogenic-like effects (decreasing open arm time), whereas chronic administration is more typically associated with anxiolytic-like effects (increasing open arm time).[20][21]
Data Presentation: Elevated Plus Maze (EPM)
Table 2: Representative Efficacy of SSRIs in the Rodent Elevated Plus Maze
| Compound | Species | Dose (mg/kg, i.p.) | Administration | Change in Time Spent in Open Arms | Reference |
|---|---|---|---|---|---|
| Sertraline | Mouse | 10 | Acute (1 day) | ↓ Significant Decrease (Anxiogenic-like) | [21] |
| Sertraline | Mouse | 10 | Sub-chronic (7 days) | ↓ Significant Decrease (Anxiogenic-like) | [21] |
| Fluoxetine | Mouse | 20 | Acute (1 day) | ↓ Significant Decrease (Anxiogenic-like) | [21] |
| Fluoxetine | Mouse | 20 | Chronic (14 days) | ↑ Significant Increase (Anxiolytic-like) | [21] |
| Paroxetine | Mouse | 20 | p.o. | No Significant Effect | [20] |
Note: Data for this compound in this model is not publicly available.
While EPM data is lacking, one preclinical study showed that this compound (PRX-00023) significantly reduced ultrasonic vocalizations (USVs) in infant rats bred for high anxiety, suggesting anxiolytic potential in a developmental anxiety model.
Table 3: Efficacy of this compound in the Rat Ultrasonic Vocalization (USV) Test
| Compound | Species | Dose (mg/kg, i.p.) | Administration | Change in USV Rates | Reference |
|---|
| this compound | Rat (infant) | 0.01 - 0.05 | Acute | ↓ Significant Decrease |[2] |
Experimental Protocol: Elevated Plus Maze (EPM)
This protocol describes a standard method for the EPM test.[17][22][23]
-
Apparatus: The maze is shaped like a plus sign (+) and elevated off the ground. It typically consists of two opposing open arms and two opposing closed arms (with high walls).[22][24]
-
Environment: The test is conducted in a quiet room with controlled, consistent lighting.[23][25]
-
Acclimation: Animals are habituated to the testing room for at least 30-45 minutes prior to the test.[17][25]
-
Procedure: The rodent is placed in the center of the maze, typically facing one of the closed arms.[17][22]
-
Test Duration: The animal is allowed to freely explore the maze for a set period, commonly 5 minutes.[17][23]
-
Behavioral Scoring: An overhead camera records the session. Key measures of anxiety include the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.[17][22][24]
-
Cleaning: The maze is thoroughly cleaned between each trial to eliminate olfactory cues.
Summary and Conclusion
This guide highlights a significant disparity in the preclinical data available for this compound versus SSRIs. SSRIs have a well-established, though sometimes complex, efficacy profile in standard animal models of depression and anxiety. They reliably reduce depressive-like behavior in the FST and, with chronic administration, show anxiolytic-like effects in the EPM.
In contrast, this compound's profile in these widely accepted adult rodent models is not publicly documented. The only available evidence points to anxiolytic-like effects in a developmental anxiety model. The distinct mechanisms of action—direct 5-HT1A agonism for this compound versus broad synaptic serotonin enhancement for SSRIs—form the primary basis for comparison. For researchers, the absence of robust, publicly available preclinical data for this compound in these standard models is a critical piece of information, potentially contextualizing its ultimate failure to outperform placebo in human trials. This underscores the importance of comprehensive preclinical evaluation in predicting clinical success.
References
- 1. Effects of PRX-00023, a novel, selective serotonin 1A receptor agonist on measures of anxiety and depression in generalized anxiety disorder: results of a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug evaluation: PRX-00023, a selective 5-HT1A receptor agonist for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant behavioral effects of duloxetine and fluoxetine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. Elevated plus maze protocol [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 20. Assessing anxiolytic-like effects of selective serotonin reuptake inhibitors and serotonin-noradrenaline reuptake inhibitors using the elevated plus maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. behaviorcloud.com [behaviorcloud.com]
Reproducibility of Naluzotan Research: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published research findings on Naluzotan (PRX-00023), a selective 5-HT1A receptor partial agonist. Its performance is compared with other anxiolytic agents, Buspirone and Tandospirone, which share a similar mechanism of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer an objective resource for reproducibility and further research.
Comparative Efficacy and Receptor Binding Profiles
The following tables summarize the available quantitative data from preclinical and clinical studies on this compound and its comparators.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) [nM] | Species |
| This compound | 5-HT1A | 5.1[1] | Not Specified |
| Sigma | 100[1] | Guinea Pig | |
| Buspirone | 5-HT1A | ~25 (metabolite 1-PP)[2] | Not Specified |
| Tandospirone | 5-HT1A | 27 ± 5[3][4][5][6] | Rat |
Table 2: Clinical Efficacy in Generalized Anxiety Disorder (GAD)
| Compound | Study Phase | Dose | Primary Outcome Measure | Key Findings |
| This compound | Phase 2/3 | 80 mg/day[5][7] | Hamilton Anxiety Scale (HAM-A) | Failed to achieve a statistically significant difference from placebo on the primary endpoint (HAM-A total score). Showed a statistically significant improvement in depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) (-4.5 vs -1.6 for placebo, P = 0.0094).[5][7] |
| Buspirone | Not Specified | 18.7 mg/day (mean) | HAM-A, Hamilton Depression Rating Scale (HAM-D) | Similar efficacy to alprazolam and more effective than placebo in treating anxiety and depression symptoms. Slower onset of action compared to alprazolam. |
| Tandospirone | Not Specified | 30 mg/day and 60 mg/day | HAM-A | Both doses showed promising efficacy, with overall response rates of 58.4% and 65.7% respectively. The higher dose showed greater improvement in somatic anxiety and depressive symptoms.[8] |
Table 3: Preclinical Behavioral Data
| Compound | Behavioral Test | Animal Model | Key Findings |
| This compound | Ultrasonic Vocalizations | Infant Rats | Significantly reduced ultrasonic vocalization rates at 0.01-0.05 mg/kg, suggesting anxiolytic-like effects without sedation.[1] |
| Buspirone | Forced Swim Test | Mice | Potently and dose-dependently increased the duration of immobility at 3-10 mg/kg.[3] |
| Tandospirone | Elevated Plus Maze | Stressed Rats | Ameliorated visceral hypersensitivity and anxiety-like behavior.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the 5-HT1A receptor and a typical workflow for a preclinical behavioral study.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Preclinical Behavioral Study Workflow.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are based on standard pharmacological and behavioral research practices.
5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the 5-HT1A receptor.
Materials:
-
Rat cortical membranes (or other tissue/cell line expressing 5-HT1A receptors)
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
Test compounds (this compound, Buspirone, Tandospirone)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.1% ascorbic acid)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the radioligand, the test compound at a specific concentration, and the membrane preparation.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Forced Swim Test (Rodents)
Objective: To assess the potential antidepressant-like activity of a compound.
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-30 cm.
Procedure:
-
Administer the test compound (this compound, Buspirone, or vehicle) to the animals (mice or rats) at a specified time before the test.
-
Gently place each animal individually into the water-filled cylinder.
-
Record the animal's behavior for a set period, typically 5-6 minutes.
-
The primary measure is the duration of immobility, defined as the time the animal ceases struggling and remains floating, making only small movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (Rodents)
Objective: To evaluate the anxiolytic-like effects of a compound.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).
Procedure:
-
Administer the test compound (this compound, Tandospirone, or vehicle) to the animals at a specified time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period, typically 5 minutes.
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm type.
-
An increase in the time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.[9]
Conclusion
The available data indicates that while this compound is a potent 5-HT1A receptor partial agonist, its clinical efficacy in Generalized Anxiety Disorder was not superior to placebo in the pivotal trial conducted.[5][7] It did, however, show a significant effect on depressive symptoms. In preclinical models, it demonstrated anxiolytic-like potential without sedative effects.[1] Comparatively, Buspirone and Tandospirone have established, albeit modest, clinical efficacy in anxiety disorders.[8] The provided experimental protocols and pathway diagrams offer a framework for the replication and further investigation of these findings. The lack of robust, publicly available preclinical data for this compound in standard behavioral models like the forced swim test highlights a gap in the reproducible research landscape for this compound.
References
- 1. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eptapirone - Wikipedia [en.wikipedia.org]
- 3. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of PRX-00023, a novel, selective serotonin 1A receptor agonist on measures of anxiety and depression in generalized anxiety disorder: results of a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic Effects of Buspirone and MTEP in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Increased elevated plus maze open-arm time in mice during naloxone-precipitated morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Naluzotan
Disclaimer: No specific Safety Data Sheet (SDS) for Naluzotan is publicly available. The following guidance is based on the safety profile of structurally related compounds, specifically 1-phenylpiperazine, and established best practices for handling potent, novel research chemicals. Researchers must exercise caution and adhere to their institution's safety protocols.
This compound (PRX-00023) is a potent and selective 5-HT1A receptor partial agonist. As with any investigational compound, it is crucial to handle this compound with appropriate safety measures to minimize exposure and ensure a safe laboratory environment. The following information provides essential guidance on personal protective equipment (PPE), handling procedures, and disposal.
Personal Protective Equipment (PPE)
Due to the absence of specific quantitative data for this compound, a conservative approach to PPE is recommended. The following table outlines the necessary protective gear for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation.[1][2][3] |
| Skin Protection | A lab coat or chemical-resistant gown should be worn at all times.[1] | Prevents contact of this compound with the skin. |
| Nitrile gloves are recommended. Consider double-gloving if handling higher concentrations or for prolonged periods. | Provides a barrier against skin absorption. Contaminated gloves should be disposed of properly after use.[1][2] | |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a potential for aerosol generation.[1][2][3] | Minimizes the risk of inhaling the compound, especially in powder form.[1][2] |
Experimental Protocols: Handling and Disposal
Engineering Controls:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, do so within the fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface in the fume hood with an appropriate cleaning agent. Wash hands thoroughly with soap and water, even after removing gloves.[1][2][4]
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and disposable labware, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
Visualizing the Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
